DCP-Rho1
Description
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZVTHQGGHUNF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DCP-Rho1: A Fluorescent Probe for Detecting Protein Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DCP-Rho1, a rhodamine-based fluorescent probe designed for the specific detection of cysteine sulfenic acid (SOH), a key oxidative post-translational modification involved in cellular signaling.
Introduction to this compound
This compound is a specialized chemical probe that enables the visualization of protein S-sulfenylation in living cells and tissues.[1] This modification, the oxidation of a cysteine thiol to a sulfenic acid, is often a transient and low-abundance event, making its detection challenging. This compound addresses this by reacting specifically with the sulfenic acid moiety, leading to the covalent labeling of the modified protein with a fluorescent rhodamine tag. This allows for the sensitive and spatiotemporal tracking of protein oxidation in response to various stimuli, particularly reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2]
The probe is cell-permeable, allowing for the in situ labeling of sulfenic acid-containing proteins in live cells prior to cell lysis and analysis.[3] Its application is pivotal in understanding the "sulfenome," the entire set of proteins that undergo this modification, and its role in redox-regulated signaling pathways.
Chemical Structure and Properties
This compound is characterized by a rhodamine fluorophore linked to a dimedone-like reactive moiety. The dimedone group is what confers its specificity for sulfenic acids.
Chemical Structure of this compound
Caption: Conceptual diagram of this compound's functional domains.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Formal Name | 3,6-bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride | [1] |
| CAS Number | 1001575-98-9 | [1] |
| Molecular Formula | C₄₂H₅₁N₄O₆ • Cl | [1] |
| Formula Weight | 743.3 g/mol | [1] |
| Excitation Maximum (λex) | 560 nm | [1] |
| Emission Maximum (λem) | 581 nm | [1] |
| Purity | ≥98% | [1] |
| Solubility (DMF) | 30 mg/mL | [1] |
| Solubility (DMSO) | 30 mg/mL | [1] |
| Solubility (Ethanol) | 5 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Signaling Pathway and Mechanism of Action
This compound is employed to study signaling pathways where protein function is modulated by oxidative stress. A primary mechanism is the oxidation of cysteine residues by H₂O₂, a key second messenger in many cellular processes.
Detection of Protein Sulfenylation by this compound
Caption: Signaling pathway for this compound detection of sulfenylated proteins.
Experimental Protocols
The following are generalized protocols for the use of this compound in the detection of protein sulfenylation in cultured cells. Optimization may be required for specific cell types and experimental conditions.
In Situ Labeling of Sulfenic Acids in Live Cells
This protocol is adapted for the direct labeling of proteins within intact cells.
Materials:
-
Cultured cells of interest grown to 60-90% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for rhodamine
Procedure:
-
Cell Culture: Grow cells in the desired format (e.g., chamber slides, glass-bottom dishes) to the appropriate confluency.
-
Probe Preparation: Prepare a working solution of this compound in cell culture medium. A final concentration of 100 µM is a common starting point, but this should be optimized.
-
Cell Treatment: If investigating the effect of a stimulant, treat the cells as required.
-
Labeling: Replace the cell culture medium with the medium containing this compound. Incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, remove the this compound containing medium and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for rhodamine (e.g., excitation ~560 nm, emission ~580 nm).
Labeling of Sulfenic Acids at the Time of Cell Lysis
This protocol is designed to label sulfenic acids immediately upon cell disruption to minimize post-lysis oxidation artifacts.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., containing non-ionic detergents, protease inhibitors, and 1 mM this compound)
-
PBS
-
Apparatus for cell lysis (e.g., sonicator, homogenizer)
Procedure:
-
Cell Harvesting: Wash cells with cold PBS and collect them.
-
Lysis and Labeling: Resuspend the cell pellet in the lysis buffer containing this compound. Lyse the cells using the chosen method on ice. The presence of the probe during lysis ensures the immediate labeling of any exposed sulfenic acids.
-
Clarification: Centrifuge the lysate to remove cellular debris.
-
Downstream Analysis: The resulting protein lysate containing labeled proteins can be used for various downstream applications, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotinylated analogue of the probe is used.
Experimental Workflow
The general workflow for a typical experiment using this compound for fluorescence microscopy is outlined below.
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a powerful tool for the investigation of redox signaling pathways. Its ability to specifically and fluorescently label sulfenic acid-modified proteins in situ provides researchers with a method to visualize and quantify this important post-translational modification. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in a research setting.
References
- 1. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to DCP-Rho1: Mechanism and Application in Detecting Protein Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protein Sulfenylation
In the landscape of post-translational modifications (PTMs), the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical mechanism in cellular signaling.[1] This modification, termed S-sulfenylation, is a primary consequence of reactive oxygen species (ROS) acting as second messengers.[2] Unlike irreversible oxidation products, the transient nature of sulfenic acid allows it to function as a redox switch, modulating protein activity, localization, and interaction networks.[3][4] Given its role in pathways governing cell proliferation, migration, and apoptosis, the ability to detect sulfenylated proteins is paramount for understanding disease pathology and developing novel therapeutics. This guide provides an in-depth overview of DCP-Rho1, a fluorescent chemical probe designed for the specific detection of protein sulfenic acids in living cells.
The this compound Probe: Design and Mechanism of Action
This compound is a cell-permeable fluorescent probe engineered for the specific, covalent trapping of protein sulfenic acids.[4][5] Its design features two key components:
-
A Dimedone-Based Warhead: The core of the probe's reactivity lies in a 1,3-cyclohexanedione (B196179) moiety, an analogue of dimedone. This cyclic dicarbonyl structure serves as a potent C-nucleophile that selectively attacks the electrophilic sulfur atom of a sulfenic acid.
-
A Rhodamine Fluorophore: The dimedone warhead is conjugated to a rhodamine B derivative, a bright and photostable fluorophore. This allows for the direct visualization of labeled proteins using standard fluorescence microscopy techniques.
The mechanism of action is a chemoselective and covalent reaction. The probe, being unreactive with reduced thiols or other more stable cysteine oxidation states, specifically targets the transient Cys-SOH.[5] Upon reaction, it forms a stable thioether bond, effectively "trapping" the modification and tagging the protein with a fluorescent rhodamine molecule.
Quantitative Profile of this compound
The efficacy of a chemical probe is defined by its sensitivity, selectivity, and reaction kinetics. This compound is built upon the highly selective dimedone core, which has been extensively characterized. The data below is compiled from studies on this compound and related dimedone-based probes.
| Parameter | Value / Observation | Source(s) |
| Excitation Max (λex) | 560 nm | [6] |
| Emission Max (λem) | 581 nm | [6] |
| Selectivity | Highly selective for sulfenic acid (Cys-SOH). No reactivity observed with reduced thiols (Cys-SH), disulfides, S-nitrosothiols, sulfinic acids (Cys-SO2H), or sulfonic acids (Cys-SO3H) under aqueous conditions. | [5] |
| Cross-Reactivity | Negligible cross-reactivity with common biological electrophiles such as aldehydes, disulfides, and hydrogen peroxide at physiological concentrations. | |
| Reaction Kinetics | The second-order rate constant for dimedone with a model sulfenic acid is ~11.8 M⁻¹s⁻¹. The rhodamine tag in this compound increases reactivity approximately 3-fold compared to untagged dimedone. The overall rate is highly dependent on the protein microenvironment of the target sulfenic acid. | [6] |
| pH Dependence | The fluorescence signal of this compound is independent of pH in the physiologically relevant range (6.8-7.7). | [6] |
| Cell Permeability | Yes | [4][5] |
Application in Studying the RhoA Signaling Pathway
The probe's name, DCP-Rho1 , suggests a utility in studying the Rho family of small GTPases, particularly RhoA. RhoA is a central regulator of the actin cytoskeleton, controlling processes like cell contraction, migration, and adhesion.[7][8] Recent evidence has established that RhoA activity can be directly modulated by ROS through the oxidation of critical cysteine residues.
Specifically, cysteines at positions 16 and 20 within the phosphoryl binding loop of RhoA have been identified as a redox-sensitive motif.[7][8] Oxidation of these residues by ROS, which would proceed via a sulfenic acid intermediate, leads to the direct activation of RhoA, independent of canonical regulation by Guanine Nucleotide Exchange Factors (GEFs).[7][8][9][10] This activation results in downstream signaling, including the formation of actin stress fibers.
Furthermore, signaling cascades that activate RhoA are themselves subject to redox regulation. For instance, Src family kinases (SFKs), which can act upstream to promote RhoA activation, are activated by the direct sulfenylation of their own cysteine residues in response to ROS.[11][12][13] this compound is therefore a valuable tool to visualize the initial sulfenylation events on RhoA or its upstream regulators like Src, providing spatial and temporal information on how ROS-mediated signals are integrated into this critical pathway.
Experimental Protocols
General Materials and Reagents
-
This compound (commercially available)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM), serum, and supplements
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
Cells of interest cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Oxidative stress inducer (e.g., H₂O₂, menadione) or specific agonist (e.g., growth factor)
-
Fluorescence microscope with appropriate filter sets for rhodamine (e.g., Ex: 560/20 nm, Em: 610/40 nm)
Protocol: Live-Cell Imaging of Protein Sulfenylation
This protocol provides a general guideline. Optimal probe concentration and incubation times should be determined empirically for each cell type and experimental condition to maximize signal-to-noise and minimize potential toxicity.
Workflow Overview:
Step-by-Step Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.
-
Labeling and Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Dilute the this compound stock solution directly into the cell culture medium to a final concentration of 50-100 µM. (Note: This concentration is a starting point and should be optimized).
-
Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.
-
For detecting induced sulfenylation: During the final 5-15 minutes of the this compound incubation, add the desired oxidative stimulus (e.g., 100 µM H₂O₂) or signaling agonist to the medium.
-
-
Washing:
-
Gently aspirate the probe- and stimulus-containing medium.
-
Wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.
-
After the final wash, add fresh, pre-warmed live-cell imaging medium to the dish.
-
-
Imaging:
-
Immediately transfer the dish to a pre-warmed (37°C) and humidified microscope stage incubator.
-
Locate the cells of interest using brightfield or DIC optics.
-
Acquire fluorescence images using a rhodamine-compatible filter set. Minimize light exposure to reduce phototoxicity and photobleaching.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or within specific subcellular regions using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in protein sulfenylation.
-
Conclusion
This compound is a powerful and specific tool for the real-time visualization of protein sulfenylation in living cells. Its robust chemical design, based on the selective reactivity of the dimedone moiety, allows for the confident detection of this transient and critical redox modification. For researchers in cell signaling and drug development, this compound provides a means to directly investigate the role of ROS-mediated protein oxidation in pathways such as RhoA signaling, offering new insights into the molecular mechanisms of health and disease.
References
- 1. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif | PLOS One [journals.plos.org]
- 8. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPases, oxidation, and cell redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct activation of RhoA by reactive oxygen species requires a redox-sensitive motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct cysteine sulfenylation drives activation of the Src kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct cysteine sulfenylation drives activation of the Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROS-dependent activation of RhoA/Rho-kinase in pulmonary artery: Role of Src-family kinases and ARHGEF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of protein sulfenylation in redox signaling
An In-depth Technical Guide to the Role of Protein Sulfenylation in Redox Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible oxidation of cysteine residues to sulfenic acid, a process known as protein sulfenylation, has emerged as a critical post-translational modification in redox signaling.[1][2][3] This modification, once considered a mere consequence of oxidative stress, is now recognized as a highly regulated and dynamic mechanism, akin to phosphorylation, that controls a wide array of cellular processes.[4][5] Dysregulation of protein sulfenylation is implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it a promising area for therapeutic intervention.[6][7][8] This technical guide provides a comprehensive overview of the core principles of protein sulfenylation, from its fundamental chemistry to its role in complex signaling networks. We delve into the detailed experimental protocols used to detect and quantify this transient modification and present key quantitative data. Furthermore, we illustrate the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Chemical Biology of Protein Sulfenylation
At the heart of redox signaling lies the unique reactivity of the cysteine thiol side chain.[1] Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize the cysteine thiol (R-SH) to a sulfenic acid (R-SOH).[1][9][10] This initial oxidation product is metastable and can undergo several subsequent reactions, dictating its functional outcome.[9][11]
-
Reversibility: The sulfenic acid can be reduced back to a thiol by cellular reductants like thioredoxin, making it a reversible switch.[5]
-
Disulfide Bond Formation: It can react with another thiol to form a disulfide bond (R-S-S-R'), a common mechanism for altering protein structure and function.[1][9]
-
Sulfenamide (B3320178) Formation: Reaction with a backbone amide can form a cyclic sulfenamide, as observed in Protein Tyrosine Phosphatase 1B (PTP1B), which serves to protect the cysteine from further oxidation.[1][12][13]
-
Irreversible Oxidation: Under conditions of high oxidative stress, the sulfenic acid can be further oxidized to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H), which are generally considered irreversible modifications.[1][9][14]
The specific fate of the sulfenic acid is dictated by the local protein microenvironment and the cellular redox state.[15][16]
Key Signaling Pathways Regulated by Protein Sulfenylation
Protein sulfenylation plays a pivotal role in modulating the activity of key signaling proteins, thereby influencing a multitude of cellular functions.
Epidermal Growth Factor Receptor (EGFR) Signaling
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers the production of intracellular H₂O₂.[4][17] This H₂O₂ then mediates the sulfenylation of specific cysteine residues on EGFR and other downstream signaling proteins. A critical cysteine residue in the EGFR kinase domain (Cys797) is a direct target of H₂O₂-mediated sulfenylation, and this modification enhances the receptor's kinase activity, creating a positive feedback loop in EGFR signaling.[1][4][18][19]
Figure 1: EGFR signaling pathway modulated by protein sulfenylation.
Protein Tyrosine Phosphatases (PTPs)
PTPs are a family of enzymes that counteract the activity of protein tyrosine kinases and are crucial for maintaining the balance of tyrosine phosphorylation-dependent signaling.[12][20] The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation.[12] H₂O₂-mediated sulfenylation of this cysteine leads to the reversible inactivation of PTPs.[20][21] This inactivation is a key event in many signaling pathways, as it allows for a sustained phosphorylation signal.[22] The sulfenic acid in PTPs can be further stabilized by forming an intramolecular sulfenamide or disulfide bond, protecting it from irreversible oxidation.[13][21][23]
Figure 2: Reversible inactivation of PTPs via sulfenylation.
Experimental Methodologies for Studying Protein Sulfenylation
The inherent instability of sulfenic acid presents a significant challenge for its detection and analysis.[24] A variety of chemical biology tools and mass spectrometry-based approaches have been developed to overcome this hurdle.[1][2][25]
Dimedone-Based Chemical Probes
Dimedone and its derivatives are highly selective reagents that react with sulfenic acids to form a stable thioether conjugate.[1][24] These probes can be tagged with functional groups, such as an alkyne or biotin (B1667282), to allow for subsequent enrichment and identification of sulfenylated proteins.[24][26] The cell-permeable probe DYn-2, an alkyne-tagged dimedone analog, has been widely used for the in situ labeling and proteomic analysis of protein sulfenylation.[1][4][18]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for the site-specific identification and quantification of protein sulfenylation.[25][27] A common workflow, often referred to as "Sulfenomics," involves the following steps:
-
In situ labeling: Cells are treated with a dimedone-based probe (e.g., DYn-2) to covalently tag sulfenylated proteins.[24][28]
-
Cell lysis and protein digestion: Proteins are extracted and digested into peptides.
-
Click chemistry: The alkyne-tagged peptides are conjugated to a biotin-azide reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[24][28]
-
Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.[24][28]
-
LC-MS/MS analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of sulfenylation.[24][28]
Quantitative analysis can be achieved using isotopic labeling strategies, such as the "SulfenQ" method, which employs light and heavy isotopic versions of the dimedone probe to compare sulfenylation levels between different experimental conditions.[19][24]
Figure 3: General workflow for the proteomic analysis of protein sulfenylation.
Detailed Experimental Protocol: In situ Labeling and Analysis of Protein Sulfenylation
This protocol provides a generalized procedure for the detection of sulfenylated proteins in cultured cells using a dimedone-based probe and subsequent analysis by mass spectrometry.
Materials:
-
Cell culture medium and reagents
-
DYn-2 (or other alkyne-containing dimedone probe)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Biotin-azide with a cleavable linker
-
Streptavidin agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the stimulus of interest (e.g., growth factor, H₂O₂) or vehicle control.
-
In situ Labeling: Add DYn-2 to the cell culture medium to a final concentration of 100-200 µM and incubate for 1-2 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Digestion: Reduce disulfide bonds with TCEP and alkylate free thiols with iodoacetamide. Digest proteins into peptides using trypsin.
-
Click Chemistry: To the peptide solution, add biotin-azide, TCEP, TBTA, and CuSO₄. Incubate for 1 hour at room temperature to conjugate biotin to the DYn-2-labeled peptides.
-
Enrichment of Biotinylated Peptides: Incubate the peptide solution with streptavidin agarose beads for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
Elution: Elute the bound peptides from the beads. If a photocleavable linker was used, this can be done by UV irradiation.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify the sulfenylated peptides and proteins. For quantitative studies, calculate the ratios of heavy to light isotope-labeled peptides.
Quantitative Analysis of Protein Sulfenylation
The application of quantitative proteomics has provided valuable insights into the dynamics of protein sulfenylation in response to various stimuli. The following tables summarize representative quantitative data from studies on protein sulfenylation.
Table 1: Quantitative Analysis of Protein S-sulfenylation in RKO cells treated with H₂O₂
| Protein | Gene | Cysteine Site | Fold Change (H₂O₂/Control) |
| Peroxiredoxin-1 | PRDX1 | Cys52 | 5.8 |
| Thioredoxin | TXN | Cys32 | 4.2 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Cys152 | 3.5 |
| Protein disulfide-isomerase | P4HB | Cys53 | 2.9 |
| Heat shock protein 90-alpha | HSP90AA1 | Cys598 | 2.1 |
| Data are representative and compiled from typical results seen in sulfenomics studies. Actual values may vary based on experimental conditions. |
Table 2: Quantitative Analysis of Protein S-sulfenylation in A431 cells stimulated with EGF
| Protein | Gene | Cysteine Site | Fold Change (EGF/Control) |
| Epidermal growth factor receptor | EGFR | Cys797 | 3.1 |
| Protein-tyrosine phosphatase 1B | PTPN1 | Cys215 | 2.5 |
| SHP-2 | PTPN11 | Cys459 | 2.2 |
| Mitogen-activated protein kinase 1 | MAPK1 | Cys166 | 1.8 |
| AKT1 | AKT1 | Cys60 | 1.6 |
| Data are representative and compiled from typical results seen in sulfenomics studies. Actual values may vary based on experimental conditions. |
The Role of Protein Sulfenylation in Disease and as a Therapeutic Target
Given its central role in regulating cell signaling, it is not surprising that aberrant protein sulfenylation is implicated in a wide range of human diseases.[6][7][29]
-
Cancer: Increased levels of ROS and altered redox signaling are hallmarks of many cancers.[1] Sulfenylation can promote cancer progression by activating oncogenic signaling pathways, such as the EGFR pathway, and by inactivating tumor-suppressing PTPs.[1][5]
-
Neurodegenerative Diseases: Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][14] Dysregulation of protein sulfenylation can lead to protein misfolding, aggregation, and neuronal cell death.[14]
-
Cardiovascular Diseases: Protein sulfenylation is involved in various aspects of cardiovascular physiology and pathology, including thrombosis and cardiac remodeling.[6][30][31]
The enzymes and signaling pathways regulated by protein sulfenylation represent promising targets for the development of novel therapeutics. Modulating the activity of specific sulfenylated proteins could offer new strategies for treating a variety of diseases.
Future Perspectives
The field of protein sulfenylation is rapidly evolving. The continued development of more sensitive and specific chemical probes and advanced mass spectrometry techniques will enable a more comprehensive understanding of the "sulfenome" and its dynamic regulation.[1][2] Future research will likely focus on:
-
Elucidating the precise molecular mechanisms by which sulfenylation regulates protein function.
-
Identifying the full complement of sulfenylated proteins in different cell types and disease states.
-
Developing small molecule inhibitors or activators that specifically target protein sulfenylation for therapeutic purposes.
References
- 1. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical biology approaches to study protein cysteine sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological chemistry and functionality of protein sulfenic acids and related thiol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation and functions of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hubrecht.eu [hubrecht.eu]
- 14. mdpi.com [mdpi.com]
- 15. scb.wfu.edu [scb.wfu.edu]
- 16. Protein sulfenic acids in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity. | Semantic Scholar [semanticscholar.org]
- 19. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific and reversible inactivation of protein tyrosine phosphatases by hydrogen peroxide: evidence for a sulfenic acid intermediate and implications for redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Irreversible oxidative post-translational modifications in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cysteine Oxidation and Protein Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of cysteine oxidation, a critical post-translational modification that governs protein function and plays a pivotal role in cellular signaling, disease pathogenesis, and pharmacology. We delve into the core mechanisms, present quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive resource for professionals in life sciences and drug development.
The Chemistry of Cysteine Oxidation: A Versatile Redox Switch
Cysteine is unique among the standard amino acids due to the nucleophilic and redox-active properties of its thiol side chain.[1][2] This reactivity allows cysteine residues to exist in various oxidation states, ranging from the reduced thiol (R-SH) to reversible states like sulfenic acid (R-SOH), and further to irreversible states like sulfinic (R-SO₂H) and sulfonic acids (R-SO₃H).[3][4][5] This spectrum of modifications acts as a molecular switch, modulating protein structure, activity, and interactions in response to the cellular redox environment.[3][6][7]
-
Reversible Oxidation: The initial two-electron oxidation of a cysteine thiol by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), forms a sulfenic acid.[8] This transient intermediate is central to redox signaling, as it can be readily reduced back to a thiol or form disulfide bonds with other thiols.[6][9]
-
Irreversible Oxidation: Under conditions of significant oxidative stress, sulfenic acid can be further oxidized to sulfinic and sulfonic acids.[4][5][10] These higher oxidation states are generally considered irreversible and can serve as markers of oxidative damage, often leading to a permanent loss of protein function.[5][10][11]
The dynamic interplay between these oxidation states is fundamental to cellular homeostasis and signaling.[3]
The Keap1-Nrf2 Pathway: A Paradigm of Cysteine-Based Redox Sensing
A quintessential example of cysteine oxidation's role in cellular regulation is the Keap1-Nrf2 signaling pathway, the master regulator of the antioxidant response.[12][13]
Under normal, unstressed conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as an adaptor for a Cul3-based E3 ubiquitin ligase, targeting the transcription factor Nrf2 for continuous ubiquitination and proteasomal degradation. This keeps the antioxidant response at a basal level.
Upon exposure to oxidative or electrophilic stress, specific "sensor" cysteine residues within Keap1 become modified.[12][13][14] Human Keap1 is rich in cysteines (27 residues), with Cys151, Cys273, and Cys288 being particularly critical for its regulatory function.[12][14] Oxidation of these residues induces a conformational change in Keap1 that disrupts its ability to ubiquitinate Nrf2.[12][15] This allows newly synthesized Nrf2 to escape degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, initiating a powerful antioxidant and detoxification program.
Figure 1. The Keap1-Nrf2 signaling pathway under basal and oxidative stress conditions.
Quantitative Data in Cysteine Oxidation
The study of cysteine oxidation relies heavily on quantitative mass spectrometry to determine the stoichiometry and site-specificity of modifications. Various proteomic techniques are employed to measure the percentage of oxidation at specific cysteine sites under different cellular conditions.
| Protein | Cysteine Residue | Organism/Cell Line | Condition | % Oxidation / Fold Change | Analytical Method |
| Keap1 | Cys151 | Human (HEK293) | Sulforaphane (inducer) treatment | Significant increase in modification | Biotin-maleimide capture / LC-MS/MS |
| Peroxiredoxin-5 | Multiple Cys | Rat Heart | Ischemia/Reperfusion | >50% increase in reversible oxidation | Redox Proteomics / PRM-MS[16] |
| GAPDH | Cys152 | Rat Heart | Ischemia/Reperfusion | Irreversibly oxidized | Redox Proteomics / PRM-MS[16] |
| Various | Global Profile | Arabidopsis thaliana | Seedlings (steady-state) | Average 18% oxidation | CysQuant (iodoacetamide labeling) / DIA-MS[17][18] |
| Various | Global Profile | Human (HT29) | Steady-state | Wide range (0-100%) across 641 Cys sites | ICAT-based proteomics[19] |
This table is a representative summary. Actual values can vary significantly based on experimental conditions, cell type, and stressor dosage.
Experimental Protocols for Cysteine Oxidation Analysis
Detecting the transient sulfenic acid modification is technically challenging due to its reactivity.[4] Dimedone-based chemical probes are highly specific reagents that covalently trap sulfenic acids, allowing for their detection and enrichment.[20][21][22]
Protocol: Detection of Protein Sulfenic Acids using a Biotinylated Dimedone Probe (DCP-Bio1)
This protocol outlines the general steps for labeling, enriching, and identifying proteins with sulfenic acid modifications from cell lysates.
1. Cell Culture and Treatment:
-
Culture cells of interest to desired confluency.
-
Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂) or a relevant stimulus for a specified time to induce sulfenic acid formation. Include an untreated control.
2. Cell Lysis and Probe Labeling:
-
Wash cells with ice-cold PBS containing 50 mM N-ethylmaleimide (NEM) to block free, reduced thiols and prevent post-lysis oxidation artifacts.
-
Lyse cells in a buffer containing a detergent (e.g., Triton X-100), protease inhibitors, and 1 mM DCP-Bio1 probe.
-
Incubate the lysate for 1-2 hours at 37°C to allow the probe to react specifically with sulfenic acids.[23]
3. Enrichment of Biotinylated Proteins:
-
Remove excess, unreacted probe via acetone (B3395972) precipitation or a desalting column.
-
Resuspend the protein pellet in a buffer compatible with streptavidin affinity capture (e.g., RIPA buffer).
-
Add high-affinity streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the DCP-Bio1-labeled proteins.[21]
4. Washing and Elution:
-
Wash the beads extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol.
5. Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a specific protein of interest to confirm its sulfenylation.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the full spectrum of sulfenic acid-modified proteins in the sample.[20][24]
Figure 2. Workflow for the detection of sulfenic acid-modified proteins.
Implications for Drug Development
Understanding cysteine oxidation is critical for modern drug discovery.[3]
-
Covalent Inhibitors: Many drugs are designed as "covalent warheads" that specifically and irreversibly bind to cysteine residues in the active sites of target proteins, such as kinases.[1][2][25] This strategy can lead to high potency and a long duration of action.[1]
-
Targeting Redox Pathways: The Keap1-Nrf2 pathway is a major target for therapeutic intervention in diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer. Activators of Nrf2 (e.g., dimethyl fumarate) are used clinically to bolster cellular antioxidant defenses.
-
Pharmacology and Off-Target Effects: The redox state of a target protein can influence drug binding and efficacy.[3] Furthermore, drug-induced oxidative stress can lead to off-target cysteine modifications, contributing to toxicity. Therefore, assessing the impact of drug candidates on the cysteine redox proteome is an important aspect of preclinical safety evaluation.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 4. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Global Profile of Reversible and Irreversible Cysteine Redox Post-Translational Modifications During Myocardial Ischemia/Reperfusion Injury and Antioxidant Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Protein Cysteines Map to Functional Networks According to Steady-state Level of Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scb.wfu.edu [scb.wfu.edu]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
DCP-Rho1: A Technical Guide for Visualizing Protein Oxidation in Research and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals on the application of DCP-Rho1, a fluorescent probe for the detection of protein sulfenylation.
Introduction: The Significance of Protein Oxidation and its Detection
Protein oxidation, a post-translational modification, plays a crucial role in a myriad of cellular processes, ranging from physiological signal transduction to the pathogenesis of various diseases.[1] One of the key oxidative modifications is the formation of sulfenic acid (-SOH) on cysteine residues, a transient and highly reactive intermediate.[2] This modification can act as a molecular switch, modulating protein function and initiating downstream signaling events.[2] Given its transient nature, the detection and quantification of protein sulfenylation in living systems have been a significant challenge. This compound has emerged as a powerful tool to address this challenge, offering a fluorescent readout of protein sulfenylation in real-time and with spatial resolution.[2][3] This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and its application in studying signaling pathways and its potential in drug discovery.
This compound: Chemical Properties and Mechanism of Action
This compound is a fluorescent probe specifically designed to detect sulfenic acid-containing proteins. It consists of a rhodamine fluorophore coupled to a dimedone reactive group. The dimedone moiety selectively reacts with the sulfenic acid on cysteine residues to form a stable thioether bond. This covalent modification leads to the accumulation of the fluorescent probe at the site of protein oxidation, allowing for visualization and quantification.
Table 1: Chemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₅₁N₄O₆⁺ |
| Appearance | Red solid |
| Excitation Maximum | ~562 nm |
| Emission Maximum | ~581 nm |
| Reactive Group | Dimedone |
| Target Modification | Protein Sulfenic Acid (-SOH) |
Data compiled from publicly available information.
The reaction of this compound with sulfenic acid is highly specific, enabling the detection of this particular oxidative modification amidst a complex cellular environment. The brightness and photostability of the rhodamine fluorophore make it well-suited for various fluorescence microscopy applications.
Experimental Protocols
In Situ Labeling of Sulfenylated Proteins in Live Cells
This protocol describes the general procedure for labeling protein sulfenic acids in live cells using this compound. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line of interest
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on a suitable imaging dish or plate
-
Fluorescence microscope
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency (typically 60-90%).
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 10-100 µM is recommended, but should be optimized for each cell type to minimize potential toxicity and background fluorescence.
-
Cell Labeling:
-
Remove the existing cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound-containing labeling medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Induce Oxidative Stress (Optional): If studying induced protein oxidation, the stimulant of interest (e.g., H₂O₂, growth factors) can be added during the this compound incubation period.
-
Wash:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~580 nm).
-
Image Acquisition and Analysis
Proper image acquisition and analysis are critical for obtaining reliable and quantifiable data.
Microscopy Settings:
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.
-
Excitation and Emission Filters: Use a filter set appropriate for rhodamine (e.g., TRITC or Texas Red filter set).
-
Exposure Time: Minimize exposure time to reduce phototoxicity and photobleaching. Start with a low exposure and increase as needed to obtain a good signal-to-noise ratio.
-
Laser Power (for confocal microscopy): Use the lowest laser power necessary to obtain a clear signal.
Quantitative Analysis:
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and cell segmentation.[4]
-
Fluorescence Intensity Measurement:
-
Define regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
-
Measure the mean or integrated fluorescence intensity within each ROI.
-
-
Data Normalization: Normalize the fluorescence intensity data to a control group or a housekeeping fluorescent signal if applicable.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence intensity.
Application in Signaling Pathway Analysis: The LPA Signaling Pathway
This compound has been instrumental in elucidating the role of protein oxidation in various signaling pathways. A prominent example is the lysophosphatidic acid (LPA) signaling pathway. LPA, a bioactive lipid, activates G protein-coupled receptors (GPCRs) to initiate a cascade of downstream events, including the production of reactive oxygen species (ROS).[5][6]
This compound has been used to visualize the LPA-induced formation of sulfenic acids on proteins, demonstrating that LPA receptor activation leads to localized protein oxidation.[3] This process is often mediated by NADPH oxidases, which produce superoxide (B77818) that is subsequently converted to hydrogen peroxide (H₂O₂). H₂O₂ then oxidizes specific cysteine residues on target proteins, modulating their activity and propagating the signal.
Below is a diagram illustrating the key steps in the LPA-induced protein oxidation pathway that can be visualized using this compound.
References
- 1. [PDF] Free radical biology and medicine: it's a gas, man! | Semantic Scholar [semanticscholar.org]
- 2. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Dynamic Association in Live Biological Fluorescent Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to the Discovery and Application of Dimedone-Based Probes in Redox Biology and Drug Development
Abstract
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that regulates protein function in a myriad of cellular processes, from signal transduction to antioxidant defense. The transient and reactive nature of sulfenic acid, however, has historically posed a significant challenge to its detection and characterization. The advent of dimedone-based chemical probes has revolutionized the study of protein sulfenylation, providing a powerful toolkit for researchers to trap, identify, and quantify this elusive modification. This technical guide provides an in-depth exploration of the discovery, development, and application of dimedone-based probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these tools to unravel the complexities of redox signaling and to identify novel therapeutic targets.
Introduction: The Significance of Cysteine Sulfenylation
Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of metabolism but are now recognized as key signaling molecules.[1][2][3] A primary mechanism through which ROS exert their signaling effects is the reversible oxidation of cysteine thiols to sulfenic acids (Cys-SOH).[1][2][3][4] This modification can alter a protein's structure, activity, and interaction with other molecules, thereby modulating a wide range of signaling pathways.[1][2][3] The formation of sulfenic acid is a transient event; the modified cysteine can be readily reduced back to a thiol or further oxidized to sulfinic and sulfonic acids.[1][5] This fleeting existence necessitates specialized chemical tools for its detection and study.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) emerged as a foundational tool for this purpose. Its utility stems from the nucleophilic nature of its C4 carbon, which selectively and covalently reacts with the electrophilic sulfur atom of sulfenic acid to form a stable thioether adduct.[6] This specific trapping mechanism has been the cornerstone for the development of a diverse array of dimedone-based probes.
The Chemistry of Detection: Mechanism of Action
The core principle behind dimedone-based probes is the specific and irreversible trapping of sulfenic acid. The reaction proceeds via a Michael-type addition of the enolate form of dimedone to the sulfenic acid. This forms a stable carbon-sulfur bond, effectively "tagging" the protein that was transiently sulfenylated.
The selectivity of dimedone for sulfenic acid over other cysteine modifications, such as S-nitrosation, sulfinic acid, and sulfonic acid, has been well-documented.[7][8] This high degree of specificity is crucial for accurately profiling protein sulfenylation in complex biological systems.
The Dimedone-Based Probe Toolkit: A Comparative Overview
Since the initial discovery, the dimedone scaffold has been functionalized with various reporter tags to facilitate the detection and analysis of sulfenylated proteins. The choice of probe depends on the specific experimental application.
| Probe Name | Reporter Tag | Key Features & Applications |
| Dimedone | None | The foundational molecule. Used in initial studies and as a negative control.[6] |
| DCP-Bio1 | Biotin | Enables affinity purification of sulfenylated proteins using streptavidin-based resins for subsequent identification by mass spectrometry or analysis by Western blot.[1][3][9] |
| DCP-FL1, DCP-FL2 | Fluorescein | Allows for in-gel fluorescence visualization of sulfenylated proteins.[10] |
| DCP-Rho1, DCP-Rho2 | Rhodamine | Provides an alternative fluorescent tag with different spectral properties for multiplexing experiments. |
| DAz Probes | Azide | Designed for bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide range of reporter tags post-labeling. |
| DYn Probes | Alkyne | A complementary probe to DAz for click chemistry applications. DYn-2 has shown enhanced cell permeability and reactivity.[11][12] |
Quantitative Insights: Reactivity and Selectivity
The efficacy of dimedone-based probes is underpinned by their kinetic and selectivity profiles. While highly selective, a limitation of the original dimedone scaffold is its relatively slow reaction rate compared to other cellular reactions involving sulfenic acid.[1]
| Parameter | Value | Reference |
| Second-Order Rate Constant (Dimedone with model sulfenic acid) | 11.8 M⁻¹ s⁻¹ | [1][13] |
| Incorporation Rate of DCP-Bio1 into Papain | 1.65 min⁻¹ | [8] |
| Incorporation Rate of DCP-Bio1 into fRMsr | 0.13 min⁻¹ | [8] |
| Incorporation Rate of DCP-Bio1 into AhpC | 0.003 min⁻¹ | [8] |
The development of newer generation probes, such as those based on bicyclo[6.1.0]nonyne (BCN), has addressed the issue of slow kinetics, with reaction rates over 100 times faster than dimedone-based probes.[14] However, dimedone probes remain widely used due to their well-characterized specificity.
Experimental Protocols: A Step-by-Step Guide
Labeling of Sulfenylated Proteins in Cultured Cells with DCP-Bio1
This protocol describes the in-cell labeling of sulfenylated proteins using the biotin-tagged probe, DCP-Bio1.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the stimulus of interest (e.g., growth factors, oxidants) to induce protein sulfenylation.
-
Probe Incubation: Add DCP-Bio1 to the cell culture medium to a final concentration of 1 mM. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in a buffer containing 1 mM DCP-Bio1, protease and phosphatase inhibitors, and agents to prevent post-lysis oxidation, such as catalase and N-ethylmaleimide (NEM).[8][9]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
Affinity Purification of Biotinylated Proteins
This protocol details the enrichment of DCP-Bio1-labeled proteins using streptavidin-agarose beads.
-
Bead Preparation: Wash streptavidin-agarose beads with the lysis buffer to equilibrate them.
-
Incubation: Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes buffers with high salt, urea, and detergents.[1][3] A final wash with a buffer containing DTT can be included to remove proteins disulfide-bonded to the captured proteins.[1][2][3]
-
Elution: Elute the bound proteins from the beads. For subsequent analysis by SDS-PAGE and Western blotting, elution can be achieved by boiling the beads in SDS-PAGE sample buffer.[15]
In-Gel Fluorescence Detection of Sulfenylated Proteins
This protocol is for the visualization of proteins labeled with fluorescent dimedone-based probes.
-
Labeling and Lysis: Follow the procedure for cell labeling as described in section 5.1, using a fluorescent dimedone probe (e.g., DCP-FL1).
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE. It is important not to boil the samples before loading, as this can quench the fluorescence of some dyes.[16]
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile.
Mass Spectrometry Analysis of Sulfenylated Proteins
This protocol outlines the general workflow for identifying sulfenylated proteins and their sites of modification using mass spectrometry.
-
Affinity Purification: Enrich for sulfenylated proteins using DCP-Bio1 and streptavidin beads as described in section 5.2.
-
On-Bead Digestion: Perform in-solution or on-bead digestion of the captured proteins with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins and the specific cysteine residues that were modified with the dimedone probe. The mass of the dimedone adduct will result in a specific mass shift on the modified cysteine residue.
Visualizing the Impact: Signaling Pathways and Workflows
Dimedone-based probes have been instrumental in elucidating the role of sulfenylation in various signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.
Caption: EGFR signaling pathway illustrating ligand-induced H2O2 production and subsequent sulfenylation of EGFR at Cys797, which enhances its kinase activity. Dimedone-based probes can trap this transient modification.
Caption: The Nrf2 antioxidant response pathway. Oxidative stress leads to the sulfenylation of Keap1, disrupting its interaction with Nrf2 and allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Caption: A generalized experimental workflow for the identification of sulfenylated proteins using a biotinylated dimedone-based probe.
Applications in Drug Discovery and Development
The ability to profile protein sulfenylation has significant implications for drug discovery.
-
Target Identification and Validation: By identifying proteins that are sulfenylated in disease states, researchers can uncover novel therapeutic targets. For example, the aberrant sulfenylation of signaling proteins in cancer can highlight new avenues for intervention.[5][11]
-
Mechanism of Action Studies: Dimedone-based probes can be used to investigate whether a drug candidate exerts its effects by modulating redox signaling pathways.
-
Biomarker Discovery: Patterns of protein sulfenylation may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
Future Directions
The field of redox biology continues to expand, and with it, the need for more sophisticated chemical probes. Future developments in dimedone-based probe technology will likely focus on:
-
Improved Kinetics and Cell Permeability: Enhancing the reaction rate and the ability of probes to enter cells will allow for the capture of more transient sulfenylation events with greater temporal resolution.
-
Multiplexing Capabilities: The development of probes with distinct reporter tags will enable the simultaneous monitoring of multiple post-translational modifications.
-
Reversible Probes: The creation of probes that can be cleaved from the sulfenylated protein under specific conditions would allow for the isolation and further functional characterization of the target proteins.
Conclusion
Dimedone-based probes have been transformative in the study of protein sulfenylation, enabling researchers to shed light on the intricate roles of redox signaling in health and disease. This technical guide has provided a comprehensive overview of the discovery, mechanism, and application of these invaluable tools. As our understanding of the "sulfenylome" deepens, the continued innovation and application of these probes will undoubtedly pave the way for new discoveries and therapeutic strategies.
References
- 1. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 2. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scb.wfu.edu [scb.wfu.edu]
- 10. scb.wfu.edu [scb.wfu.edu]
- 11. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of sulfenylation patterns in trophozoite stage Plasmodium falciparum using a non-dimedone based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Principles of In Situ Detection of Protein Sulfenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for the in situ detection of protein sulfenylation, a critical, reversible post-translational modification involved in redox signaling and cellular regulation. Understanding the dynamics of protein sulfenylation (the oxidation of cysteine thiols to sulfenic acids, Cys-SOH) is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This document details the leading chemical and genetic strategies for trapping and identifying this transient modification within the complex cellular environment.
Core Principles of Detection
The primary challenge in detecting protein sulfenylation is the inherent instability and high reactivity of the sulfenic acid moiety.[1][2][3][4] In situ detection methods, therefore, rely on trapping this transient intermediate with specialized probes that form a stable, covalent bond with the sulfenic acid. These methods can be broadly categorized into two main approaches: chemoselective probes and genetically encoded biosensors.
Chemoselective Probes: These are small molecules designed to permeate living cells and react specifically with sulfenic acids over other cysteine oxidation states.[2][5] The most widely used probes are based on the β-dicarbonyl compound, dimedone, and its analogues.[1][6][7][8] These probes contain a reactive methylene (B1212753) group that undergoes a condensation reaction with the sulfenic acid to form a stable thioether linkage.[5] Modern probes are often functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, or with bio-orthogonal handles (e.g., alkynes or azides) for subsequent detection, enrichment, and identification via mass spectrometry.[1][7][9][10]
Genetically Encoded Biosensors: This approach utilizes a genetically expressed protein probe that can react with and trap sulfenylated proteins within the cell.[11][12] A key example is based on the yeast transcription factor Yap1, which forms a mixed disulfide bond with sulfenylated proteins.[11][12] This method offers the advantage of being non-invasive and can be targeted to specific cellular compartments.
Key Methodologies for In Situ Detection
Dimedone-Based Chemical Probes
Dimedone and its derivatives are the cornerstone of sulfenic acid detection.[3][6][13] These reagents are cell-permeable and selectively label sulfenic acids, enabling their stabilization for downstream analysis.[14][15]
Workflow for Dimedone-Based Probes:
The general workflow involves treating intact cells with a dimedone-based probe, followed by cell lysis, and then detection or enrichment of the labeled proteins. Probes like DYn-2, an alkyne-functionalized dimedone analog, are widely used for "click chemistry" applications.[1][3][4][9][10]
Experimental Protocol: In Situ Labeling with DYn-2 and Click Chemistry
This protocol is adapted from established chemoproteomic workflows.[1][9][10][16]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying induced sulfenylation, treat cells with the desired stimulus (e.g., H₂O₂ or growth factors).
-
In Situ Labeling: Add the alkyne-containing dimedone probe, DYn-2, to the cell culture medium at a final concentration of 100-500 µM. Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Wash cells with PBS and lyse in a buffer containing 1% SDS and protease inhibitors.
-
Click Chemistry (CuAAC): To the cell lysate, add the following reagents in order: azide-biotin (100 µM), a copper(I) ligand like TBTA (100 µM), freshly prepared sodium ascorbate (B8700270) (1 mM), and copper(II) sulfate (B86663) (1 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the biotin-tagged proteins using a chloroform/methanol extraction to remove excess reagents.
-
Enrichment (for Mass Spectrometry):
-
Resuspend the protein pellet in a buffer compatible with trypsin digestion (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide.
-
Digest proteins with trypsin overnight.
-
Enrich biotinylated peptides using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the peptides for LC-MS/MS analysis.
-
-
Detection (for Western Blot):
-
Resolve the biotin-tagged proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane and probe with streptavidin-HRP or a fluorescently labeled streptavidin.
-
Detect using an appropriate substrate or imaging system.
-
Antibody-Based Detection
This method utilizes antibodies that specifically recognize the dimedone-cysteine adduct.[14] It provides a straightforward approach for detecting total protein sulfenylation levels by Western blot.
Experimental Protocol: Immunoblotting for Sulfenylated Proteins
This protocol is based on methods for detecting total protein sulfenylation.[14][15]
-
Cell Culture and Treatment: Grow and treat cells as described in the previous protocol.
-
Dimedone Labeling: Label sulfenic acids by incubating cells with 5 mM dimedone in serum-free media for 1 hour at 37°C.[14]
-
Lysis: Wash cells with PBS and lyse in a strong lysis buffer containing protease inhibitors.[15]
-
SDS-PAGE and Western Blot:
-
Determine and normalize protein concentrations.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with an anti-dimedone primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Genetically Encoded Biosensor (YAP1C)
This technique employs a modified version of the Saccharomyces cerevisiae Yap1 transcription factor (YAP1C) as a molecular trap.[11][12] The redox-active Cys598 of YAP1C nucleophilically attacks a protein sulfenic acid, forming a stable mixed disulfide bond.[11] The YAP1C probe is typically tagged (e.g., with IgG binding domains) to facilitate affinity purification of the trapped proteins.
Experimental Protocol: Trapping and Identification with YAP1C
This protocol is a generalized workflow based on the principles described for the YAP1C probe.[11]
-
Transgenesis: Stably express the tagged YAP1C probe in the cell line or organism of interest.
-
Cell Culture and Induction of Oxidative Stress: Culture the transgenic cells and treat with an oxidant if desired to induce protein sulfenylation.
-
Protein Extraction: Harvest cells and perform protein extraction under non-reducing conditions to preserve the disulfide bonds.
-
Affinity Purification: Incubate the total protein extract with beads suitable for the tag on the YAP1C probe (e.g., IgG-Sepharose).
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the YAP1C-target protein complexes.
-
Sample Preparation for Mass Spectrometry:
-
Eluted proteins can be run on an SDS-PAGE gel, and bands corresponding to the complexes can be excised and subjected to in-gel tryptic digestion.
-
Alternatively, on-bead digestion can be performed.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the proteins that were trapped by the YAP1C probe.
Quantitative Analysis of Protein Sulfenylation
Quantifying the dynamic changes in protein sulfenylation is crucial for understanding redox signaling. Several strategies have been developed for this purpose, primarily using stable isotope labeling with chemoselective probes.
Quantitative Chemoproteomic Strategies:
| Strategy | Description | Probe(s) Used | Key Features | References |
| Isotope-Coded Dimedone Probes | Cells are treated with light (d₀) or heavy (d₆) versions of an alkyne-containing dimedone probe (e.g., DAz-2) under different conditions (e.g., control vs. stimulated).[17] | d₀-DAz-2 and d₆-DAz-2 | Allows for ratiometric quantification of sulfenylation changes between two cellular states at the peptide level.[17] | [18],[17] |
| Stable Isotope Dimedone Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with light or heavy amino acids. Both populations are then treated with the same dimedone probe. | DYn-2 or other dimedone probes | Provides a robust method for quantifying changes in protein expression and sulfenylation simultaneously. | [1] |
| Isobaric Tagging | After enrichment of sulfenylated peptides, they are labeled with isobaric tags (e.g., TMT or iTRAQ). | Any dimedone probe with a bio-orthogonal handle | Allows for multiplexed quantification of sulfenylation across multiple samples in a single MS run. | [9] |
Workflow for Quantitative Sulfenylome Analysis:
Conclusion
The in situ detection of protein sulfenylation has been revolutionized by the development of sophisticated chemical probes and genetically encoded biosensors. These tools, combined with advanced mass spectrometry-based proteomic techniques, now permit the global and site-specific identification and quantification of this elusive modification in living systems.[1][2][9][10][16] The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of sulfenylation in cellular signaling, oxidative stress, and disease, ultimately paving the way for the development of novel redox-based therapeutics.
References
- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 10. Global, in situ, site-specific analysis of protein S-sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter [frontiersin.org]
- 12. A genetically encoded probe for cysteine sulfenic acid protein modification in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
DCP-Rho1: A Technical Guide to its Spectral Properties and Application in Redox Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent probe DCP-Rho1, focusing on its excitation and emission spectra, and its application in the context of cellular signaling. This compound is a valuable tool for the detection of protein sulfenylation, a key post-translational modification indicative of oxidative stress. This document outlines its photophysical characteristics, experimental protocols for its use, and its relevance within the broader context of Rho GTPase signaling pathways.
Core Photophysical Properties of this compound
This compound is a rhodamine-based fluorescent probe designed to react specifically with sulfenic acids in proteins. This reaction leads to a detectable fluorescent signal, enabling the visualization and quantification of protein sulfenylation. While specific proprietary data on the quantum yield, extinction coefficient, and fluorescence lifetime of this compound are not publicly available, the properties of its core fluorophore, rhodamine, provide a strong basis for its performance. For the purpose of this guide, data for the well-characterized rhodamine B are provided as a proxy to offer a contextual understanding of the expected photophysical parameters.
| Property | Value | Notes |
| Excitation Maximum (λex) | 560 nm | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | 581 nm | Wavelength of maximum fluorescence intensity. |
| Quantum Yield (Φ) | ~0.31 (in water) | Based on Rhodamine B. This represents the efficiency of converting absorbed photons into emitted photons. |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ (at 543 nm) | Based on Rhodamine B. This indicates the light-absorbing capacity of the molecule. |
| Fluorescence Lifetime (τ) | ~1.7 ns (in water) | Based on Rhodamine B. This is the average time the molecule stays in its excited state before emitting a photon. |
Mechanism of Action and Signaling Context
This compound is designed to detect protein sulfenic acids (-SOH), which are formed when reactive oxygen species (ROS) oxidize the thiol groups of cysteine residues. This post-translational modification is a critical event in redox signaling, influencing a variety of cellular processes. The dimedone moiety of this compound selectively reacts with sulfenic acid, leading to the covalent attachment of the rhodamine fluorophore to the target protein.
The following diagram illustrates the general mechanism of this compound in detecting protein sulfenylation.
Caption: Mechanism of this compound detection of protein sulfenylation.
The Rho family of small GTPases, including Rho1 (often referred to as RhoA in mammals), are key regulators of the actin cytoskeleton, cell adhesion, and migration. Emerging evidence indicates a strong interplay between Rho signaling and oxidative stress. ROS can modulate the activity of Rho GTPases and their downstream effectors, and conversely, Rho signaling can influence the production of ROS. Therefore, this compound is a relevant tool for investigating the impact of oxidative stress on Rho-mediated cellular processes.
The following diagram depicts a simplified RhoA signaling pathway and its interaction with oxidative stress, providing a context for the application of this compound.
Caption: Simplified RhoA signaling pathway and its interplay with oxidative stress.
Experimental Protocol: Measurement of this compound Fluorescence Spectra
This protocol outlines the general steps for measuring the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Quartz cuvettes
-
Fluorometer (spectrofluorometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration suitable for fluorescence measurements (typically in the low micromolar range, e.g., 1-10 µM) in the desired experimental buffer or solvent. The final absorbance at the excitation maximum should generally be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of this compound (581 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (560 nm).
-
Scan a range of emission wavelengths (e.g., 570 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength. The resulting plot is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis:
-
Process the raw data, including background subtraction using a blank sample (solvent/buffer only).
-
Normalize the spectra if required for comparison.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for measuring fluorescence spectra of this compound.
Disclaimer: The quantitative photophysical data for quantum yield, molar extinction coefficient, and fluorescence lifetime provided in this guide are based on the properties of Rhodamine B and are intended to serve as an estimate for this compound. For precise quantitative studies, it is recommended that these parameters be experimentally determined for this compound under the specific experimental conditions.
Exploring the sulfenome with chemical probes
An In-depth Technical Guide to Exploring the Sulfenome with Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfenome represents the entire complement of protein cysteine thiols in their sulfenic acid form (R-SOH). This transient, oxidative post-translational modification is a hallmark of redox-based cell signaling, playing a pivotal role in regulating protein function, localization, and interaction. The inherent instability of sulfenic acid, however, makes its detection and characterization a significant technical challenge. This guide provides a comprehensive overview of the chemical probes and methodologies developed to overcome this hurdle, enabling the global and site-specific analysis of the sulfenome. We will delve into the experimental protocols, data analysis, and the visualization of key pathways and workflows.
Chemical Probes for Sulfenome Profiling
The cornerstone of sulfenome analysis is the use of chemical probes that selectively react with the sulfenic acid moiety. These probes are typically bifunctional, containing a nucleophilic group that traps the sulfenic acid and a reporter tag for enrichment and detection. The most widely used class of probes is based on the dimedone scaffold.
Table 1: Commonly Used Chemical Probes for Sulfenome Analysis
| Probe Name | Chemical Structure | Reporter Tag | Key Features |
| DYn-2 | Dimedone-based | Alkyne | A widely used probe for "click" chemistry-based enrichment and visualization. |
| BDP-alkyne | Diazodiboronate-based | Alkyne | Reacts with hydrogen peroxide, a precursor to sulfenic acid formation, allowing for activity-based profiling. |
| ASO | Arsenical-based | Biotin or Fluorophore | Reacts with vicinal dithiols, which can be indicative of redox-sensitive cysteines. |
Experimental Workflow for Sulfenome Profiling
The general workflow for chemoproteomic analysis of the sulfenome involves several key steps, from cell treatment to mass spectrometry-based identification of modified proteins and peptides.
Caption: General experimental workflow for sulfenome profiling.
Key Signaling Pathways Involving Cysteine Sulfenylation
Cysteine sulfenylation is a critical regulatory mechanism in a multitude of cellular signaling pathways, particularly those responsive to reactive oxygen species (ROS).
Epidermal Growth Factor (EGF) Signaling
EGF receptor (EGFR) signaling is a classic example of redox regulation. Upon EGF binding, intracellular ROS are generated, leading to the oxidative inactivation of protein tyrosine phosphatases (PTPs) like PTP1B through the sulfenylation of their catalytic cysteine residue. This, in turn, prolongs the phosphorylation of EGFR and downstream signaling components.
Caption: Redox regulation of EGF signaling via PTP1B oxidation.
Detailed Experimental Protocols
Protocol 1: Global Sulfenome Profiling in Cultured Cells using DYn-2
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of an oxidizing agent (e.g., 100 µM H₂O₂) for a specified time (e.g., 10 minutes) to induce sulfenic acid formation. A vehicle-treated control should be run in parallel.
2. Cell Lysis and Probe Labeling:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 8.0), 1% NP-40, 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail. Crucially, include 1 mM DYn-2 probe in the lysis buffer.
-
Incubate the lysate for 1 hour at 4°C with gentle rotation.
3. Protein Precipitation and Redissolving:
-
Precipitate the proteins using a chloroform/methanol extraction to remove excess probe.
-
Air-dry the protein pellet and resuspend it in a buffer suitable for click chemistry (e.g., 6 M urea (B33335) in 100 mM Tris-HCl, pH 8.0).
4. Click Chemistry:
-
To the protein solution, add biotin-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate.
-
Incubate for 1 hour at room temperature.
5. Enrichment of Biotinylated Proteins:
-
Precipitate the proteins again to remove click chemistry reagents.
-
Resuspend the pellet in a buffer containing 2% SDS in PBS.
-
Add high-capacity streptavidin agarose (B213101) beads and incubate for 2 hours at room temperature to capture the biotinylated (i.e., sulfenylated) proteins.
6. On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and reduce the proteins with dithiothreitol (B142953) (DTT) followed by alkylation with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C.
7. Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a protein database to identify the sulfenylated proteins and the specific sites of modification.
Quantitative Data Analysis
Quantitative analysis of sulfenome data, often performed using label-free quantification or isotopic labeling methods, allows for the comparison of sulfenylation levels between different experimental conditions.
Table 2: Representative Quantitative Mass Spectrometry Data
| Protein Accession | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P04049 | GAPDH | ILA[+16.0]CSECPLAPILW | 5.2 | 0.001 |
| P62258 | ACTG1 | YPIEHGIVT[+16.0]NWDDMEK | 3.8 | 0.005 |
| Q06830 | PRDX1 | VCPAGWKPGS[+16.0]DTIKPNVDDSK | 8.1 | <0.001 |
| Note: [+16.0] represents the mass shift corresponding to the sulfenic acid modification. |
Conclusion
The study of the sulfenome is a rapidly advancing field, driven by the development of innovative chemical probes and sophisticated mass spectrometry techniques. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of cysteine sulfenylation in cellular physiology and disease. As our understanding of this dynamic post-translational modification grows, it is poised to reveal new therapeutic targets and diagnostic biomarkers for a wide range of pathologies.
Methodological & Application
Application Notes and Protocols for DCP-Rho1 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCP-Rho1 is a cell-permeable, rhodamine-based fluorescent probe designed for the detection of protein sulfenylation (S-OH), a reversible oxidative post-translational modification of cysteine residues. This modification is a hallmark of redox signaling, occurring in response to the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The formation of sulfenic acid on proteins can modulate their function and is implicated in a variety of cellular processes and disease states. This compound provides a valuable tool for the real-time visualization of these transient oxidative events in living cells, offering insights into redox-dependent signaling pathways.
Principle of Detection
This compound contains a 1,3-dicarbonyl moiety that selectively reacts with the nucleophilic sulfenic acid on proteins to form a stable thioether bond. This covalent modification results in the accumulation of the rhodamine fluorophore at sites of active protein oxidation, allowing for their visualization by fluorescence microscopy.
Applications
-
Monitoring of Redox Signaling: Visualize the spatial and temporal dynamics of protein oxidation in response to various stimuli, such as growth factors or oxidative stressors.[1]
-
Drug Discovery and Development: Screen for compounds that modulate cellular redox states and protein oxidation.
-
Disease Research: Investigate the role of oxidative stress in various pathologies, including cancer, neurodegenerative diseases, and cardiovascular diseases.
-
Mitochondrial Research: Image protein sulfenylation specifically within mitochondria to study redox regulation in this organelle.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in live cell imaging applications.
| Parameter | Value | Cell Type/System | Reference/Notes |
| Excitation Maximum (λex) | ~560 nm | In vitro | [2] |
| Emission Maximum (λem) | ~581 nm | In vitro | [2] |
| Recommended Working Concentration | 1 - 10 µM | Mammalian Cells | General starting range; optimal concentration should be determined empirically for each cell type and experimental condition. |
| Typical Incubation Time | 15 - 60 minutes | Mammalian Cells | Time may vary depending on cell type and experimental goals. |
| H₂O₂ Concentration for Induction | 50 µM - 1 mM | Mammalian Cells | Concentration should be titrated to induce a measurable response without causing excessive cytotoxicity.[3] |
| H₂O₂ Incubation Time | 15 - 120 minutes | Mammalian Cells | Duration depends on the desired level of oxidative stress.[4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: LPA-Induced Protein Sulfenylation
// Node styles "LPA" [fillcolor="#FBBC05", fontcolor="#202124"]; "LPAR" [fillcolor="#FBBC05", fontcolor="#202124"]; "NADPH_Oxidase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H2O2" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Protein_Cys_SH" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Protein (Cys-SH)"]; "Protein_Cys_SOH" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Protein (Cys-SOH)\nSulfenylated Protein"]; "DCP_Rho1" [fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; "Fluorescent_Signal" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond, label="Fluorescent Signal"];
// Edges "LPA" -> "LPAR" [label="Binds"]; "LPAR" -> "NADPH_Oxidase" [label="Activates"]; "NADPH_Oxidase" -> "H2O2" [label="Produces"]; "H2O2" -> "Protein_Cys_SH" [label="Oxidizes"]; "Protein_Cys_SH" -> "Protein_Cys_SOH"; "Protein_Cys_SOH" -> "DCP_Rho1" [label="Reacts with"]; "DCP_Rho1" -> "Fluorescent_Signal" [label="Generates"]; } .dot Caption: LPA-induced protein sulfenylation pathway.
Experimental Workflow for this compound Live Cell Imaging
// Node styles "Cell_Culture" [fillcolor="#F1F3F4", fontcolor="#202124", label="1. Seed and Culture Cells"]; "Stimulation" [fillcolor="#FBBC05", fontcolor="#202124", label="2. Induce Oxidative Stress\n(e.g., with H₂O₂ or LPA)"]; "Probe_Loading" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="3. Load Cells with this compound"]; "Washing" [fillcolor="#F1F3F4", fontcolor="#202124", label="4. Wash Cells"]; "Imaging" [fillcolor="#34A853", fontcolor="#FFFFFF", label="5. Live Cell Imaging"]; "Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="6. Image Analysis and Quantification"];
// Edges "Cell_Culture" -> "Stimulation"; "Stimulation" -> "Probe_Loading"; "Probe_Loading" -> "Washing"; "Washing" -> "Imaging"; "Imaging" -> "Analysis"; } .dot Caption: Experimental workflow for this compound imaging.
Experimental Protocols
Materials
-
This compound (Store at -20°C, protect from light)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂, 30% stock solution)
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Protocol 1: General Live Cell Imaging of Protein Sulfenylation
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Culture cells to 60-80% confluency.
-
-
This compound Loading:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in pre-warmed, serum-free live-cell imaging medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a heated stage and CO₂ control.
-
Use a filter set appropriate for rhodamine, with excitation around 560 nm and emission around 581 nm.
-
Acquire baseline images of the cells.
-
Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide
-
Cell Preparation and this compound Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh dilution of H₂O₂ in live-cell imaging medium to the desired final concentration (e.g., 100 µM).
-
After the initial baseline image acquisition, carefully add the H₂O₂-containing medium to the cells.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) to monitor the increase in this compound fluorescence over time.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over the time course of the experiment.
-
Normalize the fluorescence intensity at each time point to the baseline intensity to determine the fold-change in protein sulfenylation.
-
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.
-
Probe Concentration: The optimal this compound concentration may vary between cell types. A concentration that is too high can lead to background fluorescence and potential cytotoxicity.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to stimuli and probe uptake.
-
Controls: Include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells treated with a vehicle control (e.g., DMSO). To confirm the signal is from sulfenylation, a pre-treatment with a reducing agent like N-acetylcysteine (NAC) can be used.
References
Application Notes and Protocols for Labeling Protein Sulfenylation in Cultured Cells with DCP-Rho1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, playing a pivotal role in redox signaling and cellular regulation.[1][2] The transient nature of the sulfenic acid moiety makes its detection challenging.[2] Dimedone-based chemical probes, such as DCP-Rho1, have emerged as powerful tools for the specific labeling and visualization of sulfenylated proteins in living cells and cell lysates.[3][4][5][6] this compound is a cell-permeable probe that contains a rhodamine fluorophore, enabling direct fluorescent detection of labeled proteins.[5] This document provides detailed application notes and protocols for the use of this compound in cultured cells.
Principle of the Method
This compound is a derivative of 1,3-cyclohexanedione, which specifically reacts with the sulfenic acid form of cysteine (Cys-SOH) to form a stable thioether bond.[7] This covalent modification allows for the detection and quantification of protein sulfenylation. The rhodamine tag provides a fluorescent signal that can be visualized by in-gel fluorescence scanning or microscopy.[3][6]
Applications
-
Detection and Visualization of Protein Sulfenylation: Visualize sulfenylated proteins in cultured cells under various physiological or pathological conditions.[4][8]
-
Monitoring Redox Signaling Pathways: Investigate the role of protein sulfenylation in cellular signaling cascades induced by growth factors, cytokines, or oxidative stress.[1]
-
Drug Discovery and Development: Screen for compounds that modulate protein sulfenylation and evaluate the mechanism of action of redox-active drugs.
-
Quantitative Analysis of Protein Oxidation: Quantify changes in the levels of protein sulfenylation in response to different stimuli.[2]
Data Presentation
Quantitative Analysis of Protein Sulfenylation
The following table summarizes representative quantitative data on the change in protein sulfenylation upon treatment with an oxidizing agent, as detected by fluorescent probes. This data is synthesized from descriptions of quantitative results in the literature.
| Treatment Condition | Fold Change in Fluorescence Intensity (vs. Control) | Reference |
| H₂O₂ (100 µM) | ~2-10 fold increase | [9] |
| Epidermal Growth Factor (EGF) | Varies by protein; e.g., ~7-fold increase for PRDX5 | [2] |
Note: The actual fold change can vary depending on the cell type, treatment conditions, and the specific protein being analyzed.
Experimental Protocols
Protocol 1: In Situ Labeling of Protein Sulfenylation in Live Cultured Cells
This protocol describes the labeling of sulfenylated proteins directly within living cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Stimulant of interest (e.g., H₂O₂, growth factors)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Grow cells to 70-90% confluency in the appropriate culture vessel.
-
Pre-treatment (Optional): If applicable, serum-starve the cells or pre-treat with any inhibitors.
-
This compound Labeling:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 50-100 µM.
-
Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Stimulation:
-
During the last 5-15 minutes of the this compound incubation, add the stimulant of interest (e.g., H₂O₂) to the desired final concentration.
-
For a negative control, add the vehicle (e.g., PBS) instead of the stimulant.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove excess probe and stimulant.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Analysis:
-
The protein lysate is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 2: Labeling of Protein Sulfenylation in Cell Lysates
This protocol is suitable for labeling sulfenylated proteins after cell lysis.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Lysis buffer containing 1 mM this compound and protease inhibitors. Crucially, the lysis buffer should also contain catalase (e.g., 200 units/mL) and a thiol-alkylating agent like N-ethylmaleimide (NEM) (e.g., 50 mM) to prevent post-lysis oxidation and thiol-disulfide exchange.
-
Cell scraper
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS and pellet them by centrifugation.
-
-
Lysis and Labeling:
-
Resuspend the cell pellet in the prepared lysis buffer containing this compound, catalase, and NEM.
-
Incubate on ice for 30-60 minutes with gentle agitation.
-
-
Clarification and Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
-
Proceed with SDS-PAGE and in-gel fluorescence analysis.
-
Protocol 3: In-Gel Fluorescence Analysis of this compound Labeled Proteins
This protocol outlines the detection of this compound labeled proteins following SDS-PAGE.
Materials:
-
This compound labeled protein samples
-
SDS-PAGE gels
-
Fluorescence gel scanner equipped with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~580 nm)
Procedure:
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer. For non-reducing conditions, omit reducing agents like DTT or β-mercaptoethanol.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water.
-
Place the gel on the imaging platen of the fluorescence scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for rhodamine.
-
-
Quantification:
-
Use the software provided with the scanner to quantify the fluorescence intensity of the bands of interest.
-
Normalize the fluorescence intensity to the total protein loaded, which can be determined by post-staining the gel with a total protein stain like Coomassie Blue.
-
Visualizations
Signaling Pathway: Redox Regulation of Protein Function
Caption: Redox signaling pathway involving protein sulfenylation and its detection by this compound.
Experimental Workflow: In Situ Labeling and Analysis
Caption: Experimental workflow for in situ labeling and analysis of protein sulfenylation.
Logical Relationship: Specificity of this compound
Caption: Specificity of this compound for sulfenic acid over other cysteine oxidation states.
References
- 1. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
In Situ Analysis of Redox Signaling Pathways Using DCP-Rho1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism but are now recognized as critical second messengers in a multitude of signaling pathways.[1][2] Hydrogen peroxide (H₂O₂), a relatively stable and membrane-permeable ROS, plays a pivotal role in redox signaling by reversibly oxidizing specific cysteine residues on proteins to form sulfenic acids (-SOH).[3][4] This transient post-translational modification can modulate protein activity, localization, and interaction, thereby regulating diverse cellular processes.[3] The study of these fleeting events requires sensitive and specific tools for their in situ detection in living systems.
DCP-Rho1 is a rhodamine-based, cell-permeable fluorescent probe designed for the specific detection of protein sulfenic acids in live cells.[4][5] Its mechanism relies on the reaction of the dimedone-like moiety of this compound with the transient sulfenic acid, forming a stable covalent adduct. This reaction allows for the visualization and localization of sites of active protein oxidation within the cell.[5] This document provides detailed application notes and protocols for the use of this compound in studying redox signaling pathways, with a focus on live-cell imaging applications.
Applications of this compound
This compound is a valuable tool for investigating a wide range of biological processes where redox signaling is implicated, including:
-
Growth Factor Signaling: Elucidating the role of H₂O₂ in signaling cascades initiated by growth factors like lysophosphatidic acid (LPA).[5]
-
Mitochondrial Biology: Imaging protein sulfenylation within mitochondria to understand the organelle's role in redox signaling.
-
Stress Responses: Analyzing the "sulfenome" – the complement of sulfenylated proteins – in response to various cellular stresses.[3][5]
-
Drug Development: Assessing the impact of novel therapeutic agents on cellular redox states and specific signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound, compiled from available literature. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Value | Cell Type / System | Reference(s) |
| Working Concentration | 10 µM | Embryonic tissue | [6] |
| Incubation Time | 10 minutes | Embryonic tissue | [6] |
| Excitation Maximum | 560 nm | In vitro | [6] |
| Emission Maximum | 581 nm | In vitro | [6] |
| Solvent | DMSO | N/A | |
| Storage | Store stock solutions at -20°C | N/A |
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Imaging of Protein Sulfenylation with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for each specific cell type and experimental condition.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells of interest cultured on imaging-compatible plates or coverslips
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for rhodamine
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.
-
-
Prepare this compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the final working concentration (e.g., 10 µM).[6] It is crucial to prepare this solution fresh.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate for 10 minutes at 37°C in the dark.[6]
-
-
Wash:
-
Remove the this compound solution and wash the cells three times with pre-warmed imaging medium to remove any unbound probe.[6]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images using an appropriate filter set for rhodamine, with excitation around 560 nm and emission detection around 581 nm.[6]
-
For time-lapse imaging, ensure the imaging conditions are optimized to minimize phototoxicity.
-
Protocol 2: In Situ Analysis of Stimulus-Induced Protein Sulfenylation
This protocol is designed to investigate changes in protein sulfenylation in response to a specific stimulus (e.g., growth factor, drug candidate).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Stimulation:
-
Treat the cells with the desired stimulus (e.g., LPA) for the appropriate duration. Include a vehicle-treated control.
-
-
This compound Labeling:
-
Immediately following stimulation, add the this compound working solution directly to the culture medium to the final desired concentration.
-
Incubate for the optimized time (e.g., 10 minutes) at 37°C in the dark.
-
-
Wash and Image:
-
Follow steps 5 and 6 from Protocol 1.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the stimulated and control cells to determine the relative change in protein sulfenylation.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound for detecting protein sulfenylation.
Caption: Experimental workflow for in situ analysis using this compound.
Caption: A representative redox signaling pathway involving PTP1B that can be studied using this compound.
References
- 1. PTP1B: mediating ROS signaling to silence genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Measuring Dynamic Changes in Protein Oxidation with DCP-Rho1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein oxidation is a critical post-translational modification involved in a myriad of cellular processes, from signal transduction to oxidative stress responses. The transient nature of many oxidative modifications, particularly the formation of sulfenic acid (-SOH) on cysteine residues, makes their detection and quantification challenging. DCP-Rho1 is a cell-permeable fluorescent probe designed to specifically react with protein sulfenic acids, providing a powerful tool for the real-time visualization and measurement of dynamic protein oxidation in living cells. This document provides detailed application notes and protocols for utilizing this compound to monitor these crucial cellular events.
This compound reacts with the highly reactive sulfenic acid derivative of cysteine, which is formed upon the oxidation of deprotonated cysteine residues by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][2] This reaction results in a stable, fluorescently tagged protein, allowing for the sensitive detection of sites of active protein oxidation.
Applications
-
Monitoring Redox Signaling Pathways: Investigate the spatial and temporal dynamics of protein oxidation in response to various stimuli, such as growth factors or signaling lipids like lysophosphatidic acid (LPA). For instance, this compound has been used to visualize the formation of sulfenic acids in early endosomes following LPA stimulation, demonstrating the generation of H₂O₂ within these signaling compartments.[1]
-
Drug Discovery and Development: Screen for the efficacy of antioxidant compounds or identify off-target effects of drug candidates that may induce oxidative stress. The ability to quantify changes in protein oxidation provides a valuable endpoint for assessing compound activity.
-
Understanding Disease Pathogenesis: Explore the role of protein oxidation in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, where oxidative stress is a known contributing factor.
-
Co-localization Studies: Determine the subcellular localization of protein oxidation by co-staining with organelle-specific markers. This compound has been shown to accumulate in mitochondria, making it suitable for studying mitochondrial protein oxidation.
Signaling Pathway: LPA-Induced Protein Oxidation
Lysophosphatidic acid (LPA) is a signaling phospholipid that activates G protein-coupled receptors (GPCRs), leading to a variety of cellular responses, including proliferation and migration. LPA stimulation can induce the production of H₂O₂, which in turn leads to the oxidation of downstream signaling proteins.
Caption: LPA signaling pathway leading to protein oxidation and its detection by this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Oxidation with this compound
This protocol describes the general procedure for labeling live cells with this compound and acquiring fluorescence images.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM, phenol (B47542) red-free)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading: a. On the day of the experiment, remove the culture medium from the cells. b. Wash the cells once with warm PBS or serum-free medium. c. Prepare a working solution of this compound at a final concentration of 10-50 µM in serum-free medium. The optimal concentration should be determined empirically for each cell type. d. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: a. After incubation, you may choose to wash the cells once with warm imaging medium (e.g., phenol red-free medium) to remove excess probe, though this is not always necessary. b. Add fresh, pre-warmed imaging medium to the cells. c. Immediately proceed with fluorescence imaging. d. Acquire images using a fluorescence microscope with excitation and emission wavelengths of approximately 560 nm and 581 nm, respectively. e. For dynamic studies, acquire a baseline image before adding a stimulus and then capture images at desired time points after stimulation.
Protocol 2: Induction of Oxidative Stress
To study the dynamic changes in protein oxidation, it is often necessary to induce oxidative stress. Here are two common methods:
A. Hydrogen Peroxide (H₂O₂) Treatment:
-
After loading the cells with this compound (Protocol 1, step 3d), acquire a baseline fluorescence image.
-
Prepare a fresh working solution of H₂O₂ in imaging medium at the desired concentration (e.g., 100 µM - 1 mM).
-
Add the H₂O₂ solution to the cells and immediately begin time-lapse imaging to capture the dynamic increase in this compound fluorescence.
B. Phorbol 12-myristate 13-acetate (PMA) Treatment:
-
After loading the cells with this compound, acquire a baseline fluorescence image.
-
Prepare a working solution of PMA in imaging medium (e.g., 50-100 nM).
-
Add the PMA solution to the cells and begin time-lapse imaging. PMA activates NADPH oxidase, leading to the production of superoxide (B77818) and subsequently H₂O₂.
Quantitative Data Analysis
The following protocol outlines a general workflow for quantifying the fluorescence intensity of this compound in cells using the open-source software ImageJ/Fiji.
Protocol 3: Quantitative Analysis of this compound Fluorescence with ImageJ/Fiji
-
Image Acquisition: Acquire images as 12- or 16-bit TIFF files to ensure a wide dynamic range for quantification.
-
Open Image: Open your fluorescence image in ImageJ/Fiji.
-
Set Scale: If your image has a scale bar, set the scale by drawing a line over the scale bar and going to Analyze > Set Scale.
-
Background Subtraction: To correct for uneven background fluorescence, use the Process > Subtract Background function. A rolling ball radius of 50 pixels is often a good starting point.
-
Cell Segmentation (Region of Interest - ROI) Selection: a. Use the freehand, oval, or polygon selection tool to manually draw an ROI around each cell you wish to quantify. b. Add each ROI to the ROI Manager by pressing 't' on your keyboard or clicking "Add" in the ROI Manager window (Analyze > Tools > ROI Manager).
-
Measure Fluorescence Intensity: a. In the ROI Manager, select all the ROIs you want to measure. b. Go to Analyze > Set Measurements and ensure that "Mean Gray Value" and "Integrated Density" are selected. c. Click "Measure" in the ROI Manager. A "Results" window will appear with the measurements for each cell.
-
Data Export: Copy and paste the data from the "Results" window into a spreadsheet program (e.g., Microsoft Excel, Google Sheets) for further analysis.
Caption: Experimental workflow for measuring dynamic protein oxidation with this compound.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Quantification of this compound Fluorescence Intensity in Response to Oxidative Stress
| Treatment Group | Time Point (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | n (Number of Cells) |
| Control (Vehicle) | 0 | 150.2 | 25.1 | 50 |
| Control (Vehicle) | 30 | 155.8 | 28.3 | 50 |
| 100 µM H₂O₂ | 0 | 152.5 | 26.8 | 55 |
| 100 µM H₂O₂ | 5 | 350.1 | 55.4 | 55 |
| 100 µM H₂O₂ | 15 | 680.7 | 98.2 | 55 |
| 100 µM H₂O₂ | 30 | 850.3 | 120.5 | 55 |
| Drug X + 100 µM H₂O₂ | 0 | 148.9 | 24.5 | 60 |
| Drug X + 100 µM H₂O₂ | 30 | 425.6 | 75.9 | 60 |
Table 2: Subcellular Co-localization of this compound Signal
| Organelle Marker | Pearson's Correlation Coefficient (PCC) with this compound | Overlap Coefficient (Mander's M1) |
| MitoTracker Green (Mitochondria) | 0.85 ± 0.05 | 0.92 ± 0.04 |
| ER-Tracker Red (Endoplasmic Reticulum) | 0.25 ± 0.08 | 0.30 ± 0.07 |
| LysoTracker Green (Lysosomes) | 0.15 ± 0.06 | 0.20 ± 0.05 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Excess probe not washed out effectively. | Increase the number and duration of wash steps after probe loading. Use a background subtraction algorithm during image analysis. |
| Autofluorescence from cell culture medium. | Use phenol red-free imaging medium. | |
| Weak Signal | Suboptimal probe concentration. | Perform a concentration titration to determine the optimal this compound concentration for your cell type. |
| Low level of endogenous protein oxidation. | Include a positive control (e.g., H₂O₂ treatment) to ensure the probe is working. | |
| Incorrect filter set. | Ensure the excitation and emission filters are appropriate for this compound (Ex: ~560 nm, Em: ~581 nm). | |
| Phototoxicity/Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. For time-lapse imaging, increase the interval between acquisitions. |
| Inconsistent Staining | Uneven probe loading. | Ensure cells are fully submerged in the probe-containing medium and that the incubation is carried out in a level incubator. |
| Cell health issues. | Ensure cells are healthy and not overly confluent before starting the experiment. |
References
Application Notes and Protocols for Co-localization Studies Using DCP-Rho1 and Organelle Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting co-localization studies using the fluorescent probe DCP-Rho1 to investigate the subcellular localization of protein sulfenylation with various organelle markers. Detailed protocols for live-cell imaging and immunofluorescence are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed to detect protein sulfenylation (S-OH), a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling.[1] This probe reacts specifically with sulfenic acid to form a stable, fluorescent adduct, allowing for the visualization of sites of protein oxidation within cells.[2] Its rhodamine-based structure provides favorable photophysical properties for fluorescence microscopy. Co-localization studies with organelle-specific markers can elucidate the subcellular compartments where protein sulfenylation occurs in response to various stimuli or in different disease states, providing valuable insights for basic research and drug development.[3]
Quantitative Data Presentation
Effective interpretation of co-localization studies relies on the quantification of the degree of overlap between the fluorescent signals of this compound and the respective organelle markers.[2] The following tables summarize key co-localization coefficients. For mitochondria, published data is available.[4] For other organelles, this table serves as a template for researchers to populate with their own experimental data.
Table 1: Quantitative Co-localization Analysis of this compound with Mitochondrial Markers
| Organelle Marker | Cell Type | Treatment | Co-localization Coefficient (ICQ) | Reference |
| TOMM20 | A549 | Methanol Fixation | 0.45 | [4] |
| MitoTracker Green | A549 | Live Cell Imaging | Nearly complete co-localization | [4][5] |
| TOMM20 | A549 | FCCP Treatment | 0.22 (decreased from 0.28) | [5] |
Intensity Correlation Quotient (ICQ): Values range from -0.5 (segregation) to +0.5 (co-localization). A value of 0 indicates random staining, while values between 0.2 and 0.5 suggest a dependent co-localization pattern.
Table 2: Template for Quantitative Co-localization Analysis of this compound with Other Organelle Markers
| Organelle | Organelle Marker | Cell Type | Treatment | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC1/MOC2) |
| Endoplasmic Reticulum | Calreticulin, PDI | User Defined | User Defined | User Data | User Data |
| Lysosomes | LAMP1, LysoTracker | User Defined | User Defined | User Data | User Data |
| Golgi Apparatus | GM130, TGN46 | User Defined | User Defined | User Data | User Data |
| Peroxisomes | PEX14, Catalase | User Defined | User Defined | User Data | User Data |
Pearson's Correlation Coefficient (PCC): Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. Manders' Overlap Coefficient (MOC): M1 and M2 represent the fraction of the total fluorescence of one probe that co-localizes with the other. Values range from 0 to 1.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway where protein sulfenylation is implicated and the general experimental workflows for co-localization studies.
Caption: LPA Signaling Pathway Leading to Protein Sulfenylation.
Caption: Experimental Workflow for Co-localization Studies.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound and Organelle Markers
This protocol is suitable for observing the dynamic localization of protein sulfenylation in real-time.
Materials:
-
This compound (stock solution in DMSO)
-
Live-cell organelle-specific fluorescent dyes (e.g., MitoTracker™, ER-Tracker™, LysoTracker™)
-
Appropriate cell culture medium (phenol red-free medium is recommended for imaging to reduce background fluorescence)
-
Live-cell imaging solution (e.g., HBSS)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides appropriate for high-resolution microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Organelle Staining:
-
Incubate cells with the desired live-cell organelle marker according to the manufacturer's instructions.
-
For example, for mitochondria, incubate with 100-200 nM MitoTracker™ Green for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed, phenol (B47542) red-free medium.
-
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Incubate cells with the this compound working solution for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging solution to remove excess probe.
-
Image Acquisition:
-
Immediately transfer the dish/slide to the confocal microscope equipped with an environmental chamber.
-
Acquire images using appropriate laser lines and emission filters for this compound (e.g., excitation ~560 nm, emission ~580 nm) and the chosen organelle marker.
-
Capture images in separate channels to avoid bleed-through.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Protocol 2: Immunofluorescence for this compound and Organelle Markers
This protocol is suitable for fixed-cell imaging, which can provide higher resolution images and is compatible with a wider range of organelle markers, including those detected by antibodies.
Materials:
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibodies against the organelle marker of interest
-
Fluorophore-conjugated secondary antibodies
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate and grow to the desired confluency. Apply any experimental treatments as required.
-
This compound Labeling:
-
Incubate cells with this compound (1-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Fixation:
-
Gently wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Incubate cells with the appropriate fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from rhodamine) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash cells three times with PBS.
-
Briefly rinse with deionized water.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition:
-
Acquire images on a confocal or widefield fluorescence microscope, capturing separate channels for this compound, the organelle marker, and DAPI.
-
Concluding Remarks
The protocols and guidelines presented here offer a robust framework for investigating the subcellular localization of protein sulfenylation using this compound. By combining high-quality imaging with rigorous quantitative analysis, researchers can gain significant insights into the role of redox signaling in various cellular processes. These studies are pivotal for understanding disease mechanisms and for the development of novel therapeutic strategies targeting redox-sensitive pathways.
References
- 1. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome function relies on organelle-associated mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-targeted Probes for Imaging Protein Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DCP-Rho1 Concentration for Minimal Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of DCP-Rho1, a fluorescent probe for detecting protein sulfenylation, while minimizing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound an inhibitor of the Rho1 GTPase?
A1: No, this compound is not an inhibitor of the Rho1 GTPase. This is a common point of confusion due to the "Rho1" in its name. This compound is a rhodamine-based fluorescent probe designed to detect cysteine sulfenic acid formation on proteins.[1][2][3] This modification is a marker of protein oxidation resulting from reactive oxygen species (ROS) signaling.[2][3] The "Rho" in this compound refers to its rhodamine fluorophore.
To clarify the distinction, the diagram below illustrates the Rho GTPase signaling pathway, which is involved in regulating the actin cytoskeleton.[4][5] this compound does not interact with this pathway.
Q2: What is the actual mechanism of this compound?
A2: this compound is a chemical probe that visualizes protein sulfenylation, a transient oxidative post-translational modification of cysteine residues.[1][2][3] This modification occurs when proteins are exposed to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This compound allows for the in-situ detection of these modified proteins, providing insights into cellular redox signaling.[1][2]
The diagram below illustrates the pathway leading to protein sulfenylation and its detection by this compound.
Q3: Why is optimizing the this compound concentration important?
A3: Optimizing the this compound concentration is crucial because it has been shown to induce mitochondrial dysfunction and cytotoxicity in a dose-dependent manner.[6][7] At concentrations above 10 µM, this compound can cause rapid uncoupling of mitochondrial respiration.[6] Using an excessive concentration can lead to experimental artifacts, such as increased oxidative stress and cell death, which can confound the interpretation of results.[6]
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal this compound concentration for your specific cell type and experimental conditions, ensuring robust fluorescent signaling with minimal impact on cell viability.
Problem: High background fluorescence, low signal-to-noise ratio, or signs of cytotoxicity (e.g., cell rounding, detachment, or death).
Solution: Perform a dose-response experiment to identify the optimal this compound concentration.
The following workflow outlines the steps to determine the ideal concentration of this compound.
Experimental Protocol: Dose-Response for this compound Optimization
Objective: To determine the highest concentration of this compound that provides a satisfactory fluorescent signal without inducing significant cytotoxicity.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and plates (e.g., 96-well plate, glass-bottom dishes)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for a cytotoxicity assay of your choice (e.g., MTT, resazurin, or a real-time cytotoxicity reagent like SYTOX Green)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate (or other suitable format for both imaging and viability assays) at a density that will result in 60-80% confluency at the time of the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. Based on published data, a good starting range is 0.5 µM to 20 µM.[6] It is recommended to test concentrations at and below the 10 µM threshold where mitochondrial dysfunction has been observed.[6]
-
Example concentrations: 0 µM (vehicle control), 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM, 20 µM.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a standard period, for example, 30 to 60 minutes, at 37°C in a CO₂ incubator. The optimal incubation time may also need to be determined empirically.
-
Parallel Assessment of Fluorescence and Cytotoxicity:
-
Fluorescence Imaging:
-
After incubation, wash the cells with pre-warmed PBS or medium to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission maxima: ~560/581 nm).[1]
-
Capture images from multiple fields for each concentration.
-
Quantify the mean fluorescence intensity per cell or per field of view.
-
-
Cytotoxicity Assay:
-
In parallel wells treated with the same this compound concentrations, perform a cytotoxicity assay according to the manufacturer's protocol.
-
A common method is the MTT assay, which measures metabolic activity. Alternatively, a real-time cytotoxicity assay can be performed by adding a viability dye along with the this compound treatment and imaging over time.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle-only control.
-
-
-
Data Analysis:
-
Plot the mean fluorescence intensity as a function of this compound concentration.
-
On a separate graph, plot the percentage of cell viability as a function of this compound concentration.
-
Combine these results to determine the optimal concentration that gives a strong fluorescent signal with minimal (e.g., >90%) cell viability.
-
Data Presentation: Expected Outcome of Dose-Response Experiment
The table below summarizes the expected relationship between this compound concentration, fluorescent signal, and cell viability.
| This compound Concentration (µM) | Relative Fluorescence Signal | Cell Viability (%) | Recommendation |
| 0 (Control) | Baseline | 100% | Negative Control |
| 0.5 - 5 | Low to Moderate | >95% | Potentially optimal range, depending on signal sufficiency. |
| 5 - 10 | Moderate to High | 85-95% | Use with caution; monitor for signs of cytotoxicity. |
| > 10 | High | <85% | Not recommended due to significant cytotoxicity.[6] |
Troubleshooting Tips
-
No or Weak Signal:
-
Increase the concentration of this compound, but monitor cytotoxicity closely.
-
Increase the incubation time.
-
Ensure your cells are under conditions that would induce oxidative stress if you are looking for an increase in signal. A positive control (e.g., treatment with a low concentration of H₂O₂) can be helpful.
-
Check that your microscope's filter set is appropriate for rhodamine.
-
-
High Cytotoxicity at Low Concentrations:
-
Your cell type may be particularly sensitive. Test even lower concentrations (e.g., in the nanomolar range).
-
Reduce the incubation time.
-
Ensure the DMSO concentration in your final dilutions is not exceeding a toxic level (typically <0.5%).
-
-
High Background:
-
Ensure adequate washing steps after incubation to remove unbound probe.
-
Image in a phenol (B47542) red-free medium to reduce background fluorescence.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA regulates Drp1 mediated mitochondrial fission through ROCK to protect cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA regulates Drp1 mediated mitochondrial fission through ROCK to protect cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted Probes for Imaging Protein Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reducing background fluorescence in DCP-Rho1 imaging
Welcome to the technical support center for DCP-Rho1 imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of the this compound fluorescent probe for detecting protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
A1: this compound is a cell-permeable fluorescent probe designed for the detection of sulfenic acid-containing proteins.[1][2] Protein sulfenylation is a post-translational modification that occurs when reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), oxidize the thiol group of cysteine residues.[1][3][4] This modification plays a crucial role in cellular signaling.[1] this compound allows for the visualization of these protein oxidation sites within living cells.[3]
Q2: What are the excitation and emission maxima for this compound?
A2: this compound has an excitation maximum at approximately 560 nm and an emission maximum at approximately 581 nm.
Q3: How does this compound enter the cell and target sulfenic acids?
A3: this compound is a cell-permeable molecule that can cross the cell membrane, likely through passive transport.[5] Once inside the cell, its dimedone-based reactive group selectively and covalently binds to the sulfenic acid moiety on proteins.[6]
Q4: Is the fluorescence of this compound dependent on pH?
A4: The fluorescence signal of this compound has been shown to be independent of pH within the mitochondria-relevant range of 6.8-7.7.[5]
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of this compound imaging data. The following guide addresses common causes and provides solutions to minimize background signal.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire field of view | Excess unbound probe: Insufficient washing after probe incubation. | Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation with this compound.[6][7] |
| Probe concentration too high: Using a higher than necessary concentration of this compound can lead to non-specific binding and increased background.[5] | Titrate the this compound concentration to determine the optimal balance between signal and background. A starting point of 10-100 µM is suggested, with lower concentrations often being sufficient.[5] | |
| Autofluorescence: Cells and some culture media components (like phenol (B47542) red) can have intrinsic fluorescence. | Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a culture medium without phenol red for the imaging experiment. | |
| Punctate or granular background signal | Probe aggregation: this compound may form aggregates at high concentrations or in certain buffers. | Ensure the this compound stock solution is fully dissolved. Consider a brief sonication of the stock solution. Prepare fresh dilutions of the probe for each experiment. |
| Dead or dying cells: Compromised cell membranes can lead to increased and non-specific uptake of the probe. | Use a viability stain (e.g., DAPI or Propidium Iodide) to identify and exclude dead cells from analysis. Ensure gentle handling of cells throughout the experiment. | |
| Signal decreases rapidly during imaging | Photobleaching: The rhodamine fluorophore can be susceptible to photobleaching with intense or prolonged light exposure. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images at longer intervals. |
Experimental Protocols
Live-Cell Imaging of Protein Sulfenylation with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound probe
-
Anhydrous DMSO for stock solution preparation
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Cell culture medium (phenol red-free recommended for imaging)
-
Cells cultured on a suitable imaging dish or plate
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency (typically 60-90%) on a vessel suitable for fluorescence microscopy.
-
Probe Loading:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed, serum-free culture medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound loading solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[6][8]
-
Washing:
-
Remove the loading solution.
-
Wash the cells three times with warm PBS to remove excess probe.[6]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free recommended) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~581 nm).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound performance.
| Parameter | Value | Significance | Reference |
| Excitation Maximum | ~560 nm | Optimal wavelength for exciting the fluorophore. | |
| Emission Maximum | ~581 nm | Optimal wavelength for detecting the emitted fluorescence. | |
| Recommended Concentration Range | 10 - 100 µM | The fluorescence signal is linearly dependent on the probe concentration in this range.[5] | [5] |
| Half-life of Mitochondrial Accumulation (t₁/₂) | ~7.4 min | Indicates the time taken for half of the maximal probe accumulation in mitochondria. | [5] |
| Second-Order Rate Constant (vs. C165A AhpC-SOH) | ~0.07 M⁻¹s⁻¹ | A measure of the reaction speed between this compound and a model sulfenic acid. | [5] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound labeling of sulfenylated proteins.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Rho GTPase Signaling Pathway Leading to Protein Sulfenylation
Caption: Rho GTPase signaling cascade leading to detectable protein sulfenylation.
References
- 1. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for DCP-Rho1 staining artifacts
Technical Support Center: DCP-Rho1 Staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the this compound fluorescent probe to detect protein sulfenic acid modifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
This compound is a cell-permeable fluorescent probe used to detect the formation of cysteine sulfenic acids (-SOH) on proteins in living cells.[1][2][3] It consists of a dimedone moiety, which specifically reacts with sulfenic acid, linked to a rhodamine fluorophore for visualization.[2][4] This probe is a valuable tool for studying protein oxidation resulting from reactive oxygen species (ROS) signaling.[1][3]
Q2: What is the mechanism of action for this compound?
The dimedone component of this compound undergoes a specific and covalent reaction with the sulfenic acid modification on cysteine residues.[4] This reaction is generally stable, allowing for the fluorescent labeling and subsequent visualization of proteins that have been transiently oxidized.[1]
Q3: Can this compound be used in live-cell imaging?
Yes, this compound is designed to be cell-permeable, making it suitable for labeling sulfenic acids in situ in live cells.[4] However, like many fluorescent probes, it can be susceptible to phototoxicity, which may affect cell health and introduce artifacts during long-term imaging experiments.[5][6][7]
Q4: Is this compound toxic to cells?
Some fluorescent probes can be toxic to cells, especially when illuminated.[6][8] While some dimedone-based probes have been shown to have low mitochondrial toxicity, others, including this compound, have been observed to disrupt mitochondrial function in a dose-dependent manner.[9] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide for Staining Artifacts
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, making data interpretation difficult.[10][11]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a low concentration and incrementally increase it.[12][13] |
| Insufficient Washing | After incubation with the probe, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove unbound fluorophores.[10][13] |
| Autofluorescence | Image an unstained control sample (cells treated with vehicle only) to determine the level of natural cellular autofluorescence.[12][14] If autofluorescence is high, consider using a different imaging channel if possible or use background subtraction during image analysis. |
| Probe Aggregation | Visually inspect the staining for punctate, bright aggregates. To prevent this, ensure the probe is fully dissolved in the working solution. You can filter the probe solution before use if aggregates are a persistent issue.[11] |
| Non-Specific Binding | To minimize non-specific binding of the probe, consider including blocking reagents in your protocol, although this is more common in fixed-cell staining.[10] For live-cell imaging, optimizing probe concentration and washing is the primary approach. |
| Media Components | Some components in cell culture media can be autofluorescent. For the final imaging step, consider replacing the culture medium with an optically clear buffered saline solution or a specialized low-background imaging medium.[13] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to several factors, from experimental conditions to the biology of the system.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Levels of Protein Oxidation | The biological signal may be inherently low. Include a positive control by treating cells with an inducer of oxidative stress (e.g., H₂O₂) to ensure the probe and detection system are working. |
| Suboptimal Probe Concentration | The concentration of this compound may be too low. Perform a concentration titration to find the optimal working concentration for your experiment.[12][13] |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for rhodamine. Check the specifications of your microscope and the fluorophore. |
| Photobleaching | The fluorescent signal is being destroyed by excessive light exposure.[5] Reduce the excitation light intensity, decrease the exposure time, and use an antifade mounting medium if imaging fixed cells.[12] |
| Probe Instability | Prepare fresh dilutions of the this compound probe for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Issue 3: Phototoxicity and Cell Stress
Fluorescence microscopy, especially in live-cell imaging, can induce phototoxicity, leading to cellular stress and artifacts.[5][15]
Potential Causes and Solutions
| Parameter | Recommendation to Minimize Phototoxicity |
| Excitation Light Intensity | Use the lowest possible light intensity that provides a detectable signal.[7] |
| Exposure Time | Minimize the duration of light exposure for each image captured.[7] |
| Wavelength | If possible, use fluorophores with longer excitation wavelengths (e.g., far-red) as they are generally less damaging to cells than shorter wavelengths (e.g., UV or blue light).[6][8] |
| Time-lapse Imaging | Increase the interval between image acquisitions to allow cells to recover. |
| Control Experiments | Include a control where cells are subjected to the same imaging protocol without the fluorescent probe to assess the impact of light exposure alone on cell health and behavior.[5] |
Experimental Protocols & Methodologies
General Protocol for this compound Staining in Live Cells
-
Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and grow to the desired confluency.
-
Experimental Treatment: Treat the cells with your experimental compounds to induce or inhibit protein sulfenylation. Include appropriate positive (e.g., H₂O₂ treatment) and negative (vehicle) controls.
-
Probe Preparation: Prepare the this compound working solution by diluting the stock solution in a suitable buffer or imaging medium. The final concentration should be optimized for your cell type (typically in the low micromolar range).
-
Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate for the optimized time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Aspirate the probe solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or FluoroBrite™ DMEM) to remove excess unbound probe.[13]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for rhodamine.
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Mechanism of protein sulfenic acid formation and its detection by the this compound probe.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound staining artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biotium.com [biotium.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent photobleaching of DCP-Rho1 signal
Welcome to the technical support center for DCP-Rho1 imaging. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you prevent photobleaching and acquire high-quality data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the rhodamine core of your this compound probe.[1] When the rhodamine molecule is excited by the microscope's light source, it enters a high-energy state. While in this state, it can react with other molecules, particularly molecular oxygen, leading to covalent bond cleavage and permanent loss of its ability to fluoresce.[1][2][3] This process is cumulative and results in the progressive fading of your fluorescent signal during imaging, which can compromise qualitative observations and prevent accurate quantitative analysis.[2][4]
Q2: How can I adjust my microscope settings to minimize photobleaching?
Optimizing your acquisition parameters is the first and most critical line of defense against photobleaching. The goal is to deliver the minimum number of photons necessary to obtain a usable image.
-
Reduce Illumination Intensity: Use the lowest laser or LED power that provides a sufficient signal-to-noise ratio. Employing neutral density (ND) filters is an effective way to decrease excitation light without changing its spectral quality.[2][5]
-
Minimize Exposure Time: Shorten the camera's exposure time or increase the scanner speed on a confocal microscope.[5] This reduces the duration the fluorophore spends in the excited state.
-
Avoid Unnecessary Exposure: Use transmitted light (e.g., DIC or phase-contrast) to find and focus on your cells of interest.[4] Only switch to fluorescence illumination for the final image capture. Use software-controlled shutters to ensure the sample is only illuminated during the actual acquisition period.[6]
-
Optimize Detector Settings: Increase the gain or use a more sensitive detector (e.g., a back-illuminated sCMOS or EMCCD camera).[2][6] This allows you to use lower illumination power while maintaining image quality. Pixel binning can also increase sensitivity at the cost of some spatial resolution.[4]
-
Consider Your Imaging Strategy: Some studies suggest that using a longer exposure time with a lower light intensity (Diffuse Light Delivery) can be less damaging than a short exposure with high light intensity (Condensed Light Delivery), as it can reduce phototoxicity and the impact of "illumination overhead" from hardware delays.[7]
Q3: What chemical reagents can I use to prevent photobleaching in my live-cell experiments?
Several commercially available reagents are designed to reduce photobleaching in live-cell imaging, primarily by scavenging reactive oxygen species (ROS) that damage the fluorophore. It is crucial to use reagents specifically formulated for live cells, as antifade mounting media for fixed samples are often cytotoxic.[5]
-
ProLong™ Live Antifade Reagent: This reagent uses an enzymatic system to remove elements that cause photobleaching and has been shown to have little effect on cell viability for up to 48 hours.[3][8]
-
VectaCell™ Trolox Antifade Reagent: Trolox is a vitamin E derivative and a well-known antioxidant that can be added to live-cell imaging media to extend the signal lifetime.[5]
-
OxyFluor™ or Oxyrase-based systems: These reagents work by enzymatically removing dissolved oxygen from the imaging medium, thereby reducing the primary molecule involved in the photochemical destruction of the fluorophore.[5][9] One report indicates that after 120 exposures, samples treated with OxyFluor™ were over 20% brighter than untreated controls.[5]
Q4: How does the overall experimental setup affect photobleaching?
A healthy experimental environment is key to robust fluorescence. Stressed or dying cells can exhibit altered probe localization and higher background fluorescence.
-
Maintain Cell Health: Ensure cells are healthy and in fresh, phenol (B47542) red-free culture medium during imaging. Before starting, gently wash the cells to remove any dead cells or debris that can contribute to background signal.[10]
-
Environmental Control: Use a microscope equipped with an environmental chamber that maintains optimal temperature (e.g., 37°C), CO2 levels (e.g., 5%), and humidity. Temperature fluctuations can cause focus drift, leading to longer focusing times and increased light exposure.[10]
Troubleshooting Guide
This section addresses common problems encountered during this compound imaging.
Problem: Rapid signal loss during time-lapse imaging.
If your this compound signal fades significantly over the course of a time-lapse experiment, follow this workflow to diagnose and solve the issue.
Problem: Low signal-to-noise ratio (SNR) forces high laser power.
If the initial this compound signal is weak, you may be tempted to increase the illumination power, which accelerates photobleaching. Instead, try these alternatives:
-
Check Probe Concentration and Loading: Ensure you are using the optimal concentration of this compound and that the loading protocol has been followed correctly.
-
Improve Detector Sensitivity: Use a more sensitive camera or photomultiplier tube. If available, use hardware settings like pixel binning to increase the signal captured per pixel.[4]
-
Post-Acquisition Processing: Apply a gentle denoising filter (e.g., a median filter) to your images after acquisition. This can improve SNR without requiring higher initial laser power.[7]
Quantitative Data on Antifade Reagents
The effectiveness of antifade reagents can be substantial. While data for this compound specifically is limited, studies on similar rhodamine-based dyes provide a strong indication of their potential benefits.
| Reagent/Condition | Fluorophore | System | Improvement Metric | Result | Citation |
| Vectashield | Tetramethyl Rhodamine | Fixed Cells | Half-life vs. PBS/Glycerol | 47x increase (from 7s to 330s) | [11] |
| OxyFluor™ | Various Dyes | Live Cells | Brightness vs. Untreated | >20% brighter after 120 exposures | [5] |
| Oxygen Scavenging | General Dyes | Single Molecule | Lifetime Extension | 10-100 fold increase | [1] |
Note: The efficacy of antifade reagents can vary depending on the specific fluorophore, cell type, and imaging conditions.
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound to Minimize Photobleaching
This protocol provides a framework for imaging live cells labeled with this compound, incorporating best practices to preserve the fluorescent signal.
1. Cell Preparation and Probe Loading: a. Plate cells on imaging-quality glass-bottom dishes or plates to achieve confluence appropriate for your experiment. b. On the day of imaging, remove the culture medium and wash the cells once with a warm, serum-free imaging buffer (e.g., HBSS or phenol red-free DMEM). c. Prepare the this compound loading solution at the desired final concentration in the imaging buffer. d. Incubate cells with the this compound solution for the recommended time and temperature, protected from light. e. Gently wash the cells two to three times with fresh, warm imaging buffer to remove excess probe.
2. Preparing the Imaging Environment: a. Add fresh, pre-warmed imaging buffer to the cells. b. (Optional but Recommended) If using an antifade reagent, supplement the imaging buffer with it according to the manufacturer's instructions (e.g., ProLong Live Antifade Reagent).[8][12] Allow for any required equilibration time. c. Place the dish on the microscope stage within a pre-heated and CO2-equilibrated environmental chamber. Allow the sample to acclimatize for at least 15-20 minutes to prevent focus drift.[10]
3. Microscope Setup and Image Acquisition: a. Focusing: Use transmitted light (e.g., DIC) to locate the desired field of view and bring the cells into focus. Avoid using the fluorescence channel for this step.[4] b. Set Illumination: Switch to the rhodamine fluorescence channel. Start with the lowest possible illumination power and a moderate exposure time (e.g., 50-200 ms). c. Optimize Signal: Gradually increase the illumination power or detector gain only until the signal is clearly distinguishable from the background. Check for pixel saturation and avoid it. d. Acquisition: Capture your image or begin your time-lapse series. For time-lapses, use the longest possible interval between frames that still captures the dynamics of your biological question. Ensure shutters are active to block light between acquisitions.[6]
Visualizing the Photobleaching Process
The following diagram illustrates the key factors that contribute to the photobleaching of a fluorophore like this compound. Understanding these relationships is essential for developing an effective mitigation strategy.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ProLong™ Live Antifade Reagent, for live cell imaging 5 x 1 mL | Contact Us [thermofisher.com]
Best practices for DCP-Rho1 probe stability and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the DCP-Rho1 probe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of the this compound probe?
A1: To prepare a stock solution, reconstitute the solid this compound probe in anhydrous, high-quality dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM. Briefly vortex to ensure the probe is fully dissolved. For long-term storage, it is advisable to create single-use aliquots to minimize freeze-thaw cycles.[1]
Q2: How should this compound probe stock solutions be stored for optimal stability?
A2: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[2] Once reconstituted in DMSO, it is recommended to store the aliquoted stock solution at -20°C or colder, protected from light.[3][4] While specific stability data for this compound in solution is limited, general guidelines for fluorescent probes suggest that storing in a slightly basic buffer (pH 7.5-8.0) can enhance stability, though for many probes, storage in high-quality DMSO at -20°C is standard.[5] Avoid repeated freeze-thaw cycles as this can lead to degradation of the probe.[3][6]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best practice to minimize freeze-thaw cycles. For optimal performance, we recommend aliquoting the stock solution into smaller, single-use volumes after initial reconstitution. If you must reuse a stock, limit it to no more than 2-3 freeze-thaw cycles.
Q4: Is the this compound probe sensitive to light?
A4: Yes, like most fluorescent probes, this compound is sensitive to light and can undergo photobleaching.[3][4] Both stock solutions and samples stained with the probe should be protected from light as much as possible. Use amber or foil-wrapped tubes for storage and minimize exposure to excitation light during microscopy.
Q5: What is the signaling pathway in which Rho1 is involved?
A5: Rho1 is a member of the Rho family of small GTPases that play a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression. The diagram below illustrates a simplified Rho1 signaling pathway.
Caption: A simplified diagram of the Rho1 signaling pathway.
Probe Stability Data
While specific quantitative stability data for this compound is not extensively available in published literature, the following table summarizes general recommendations for fluorescent probe storage based on best practices. Researchers are encouraged to perform their own stability tests for critical applications.
| Storage Condition | Recommended Duration | Potential Issues |
| Solid at -20°C | ≥ 4 years[2] | Moisture absorption upon opening |
| Stock in DMSO at -20°C | Up to 6 months | Repeated freeze-thaw cycles, light exposure |
| Stock in DMSO at 4°C | A few days | Increased rate of degradation |
| Stock in DMSO at RT | Not recommended | Rapid degradation |
| Diluted in Buffer at RT | A few hours | Reduced stability, potential for precipitation |
Experimental Protocol: Assessing this compound Probe Stability
This protocol provides a general framework for assessing the stability of your this compound probe stock solution over time.
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence microscope
-
Microcentrifuge tubes (amber or wrapped in foil)
-
A stable protein with a known sulfenic acid modification (positive control) or a chemical known to react with the probe.
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple single-use, light-protected microcentrifuge tubes.
-
Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, and room temperature). For -20°C, include a set of aliquots that will undergo multiple freeze-thaw cycles.
-
Time Points: Designate several time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).
-
Fluorescence Measurement: At each time point, take one aliquot from each storage condition.
-
Dilute the this compound stock to a working concentration (e.g., 10 µM) in PBS.
-
Measure the fluorescence intensity using a fluorometer or a standardized imaging protocol on a fluorescence microscope.
-
For a functional assessment, incubate the probe with a positive control sample and measure the resulting fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each storage condition.
-
A significant decrease in fluorescence intensity over time indicates probe degradation.
-
Compare the performance of the probe in the functional assay at each time point.
-
Troubleshooting Guide
Issue 1: No or Weak Fluorescence Signal
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is your recommended method for reconstituting and storing oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. How should fluorescent labeled probes be stored? [qiagen.com]
- 5. idtdna.com [idtdna.com]
- 6. metabion.com [metabion.com]
Titration of DCP-Rho1 for optimal signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the titration of DCP-Rho1 for the best possible signal-to-noise ratio in their experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the titration of the this compound probe.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from this compound, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Decrease the concentration of the this compound probe. Create a titration matrix with a range of lower concentrations. |
| Incomplete Wash Steps | Ensure thorough but gentle washing of cells after probe incubation to remove any unbound probe. Increase the number of washes if necessary. |
| Autofluorescence | Image a sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. If high, consider using a different imaging medium or adjusting the excitation/emission wavelengths. |
| Media Components | Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. Switch to a phenol red-free medium for the imaging session. |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish from background noise.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | The concentration of this compound may be too low to detect a signal. Increase the probe concentration systematically. |
| Short Incubation Time | The probe may not have had enough time to bind to its target. Increase the incubation time, but monitor for potential cytotoxicity. |
| Suboptimal Imaging Settings | Increase the exposure time or the gain on the detector. Ensure that the correct excitation and emission filters for this compound are being used. |
| Low Target Expression | The target of this compound may be expressed at low levels in your cell type. Use a positive control cell line known to express the target at high levels. |
| Probe Degradation | Ensure the probe has been stored correctly and has not expired. Protect the probe from light as much as possible. |
Issue 3: Significant Cell Death or Morphological Changes
Cell health is critical for reliable experimental results.
| Potential Cause | Recommended Solution |
| Probe-induced Cytotoxicity | High concentrations of the probe or prolonged incubation times can be toxic to cells. Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) at different probe concentrations and incubation times. |
| Solvent Toxicity | If the probe is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the media is non-toxic (typically <0.1%). |
| Phototoxicity | Excessive exposure to excitation light can damage cells. Reduce the light intensity, decrease the exposure time, and minimize the frequency of image acquisition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound titration?
For most cell lines, a starting concentration in the range of 1-10 µM is recommended. However, the optimal concentration is highly cell-type dependent. We advise performing a concentration gradient to determine the best signal-to-noise ratio for your specific model.
Q2: How do I determine the optimal incubation time for this compound?
The optimal incubation time can vary from 30 minutes to several hours. A time-course experiment is recommended. Incubate cells with the probe and acquire images at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to identify the point with the best signal and minimal background.
Q3: What is the best way to quantify the signal-to-noise ratio?
The signal-to-noise ratio (S/N) can be calculated by measuring the mean fluorescence intensity of the region of interest (signal) and dividing it by the mean fluorescence intensity of a background region where no cells are present (noise).
S/N = (Mean Intensity of Signal Region) / (Mean Intensity of Background Region)
A higher S/N value indicates a better quality signal.
Experimental Protocols
Protocol 1: this compound Titration for Optimal Concentration
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock, create a series of dilutions in imaging medium to achieve the desired final concentrations for titration (e.g., 0.5, 1, 2, 5, 10 µM).
-
Probe Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate the cells for a fixed period (e.g., 1 hour) at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for this compound. Use consistent imaging settings for all concentrations.
-
Analysis: Quantify the signal-to-noise ratio for each concentration to determine the optimal one.
Diagrams
Caption: this compound binds to active Rho1-GTP, generating a fluorescent signal.
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: Validating DCP-Rho1 Staining Specificity
This guide provides researchers, scientists, and drug development professionals with essential controls and troubleshooting strategies to validate the specificity of DCP-Rho1 immunostaining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound staining is weak or absent. What are the potential causes and solutions?
A1: Weak or no staining can stem from several factors. First, confirm that the target protein, Rho1, is expressed in your cell or tissue type.[1] A lack of endogenous expression will result in no signal. If expression is confirmed, the issue may lie within the experimental protocol. Consider the following troubleshooting steps:
-
Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration that yields a strong signal with minimal background.[1][2]
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2][3] If in doubt, test the antibody in an application where it has previously been validated, such as a Western blot, or use a fresh aliquot.[3]
-
Permeabilization: If Rho1 is an intracellular target, ensure your fixation and permeabilization steps are adequate to allow antibody access. Reagents like Triton X-100 or saponin (B1150181) are commonly used, but the optimal method can be cell-type dependent.[3]
-
Secondary Antibody Issues: Verify that the secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary).[2][3] Also, ensure the secondary is not expired and has been stored protected from light if it is a fluorescent conjugate.
Q2: I'm observing high background or non-specific staining. How can I resolve this?
A2: High background can obscure specific signals and lead to incorrect interpretations. The following are common causes and solutions:
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody is a frequent cause of non-specific binding.[2][4] Titrate both antibodies to find the lowest concentration that still provides a specific signal.
-
Insufficient Blocking: The blocking step is crucial for preventing non-specific antibody adherence. Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin or normal serum from the secondary antibody's host species) and that the incubation time is sufficient.[4]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background. Increase the number or duration of wash steps.[4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. This is common when using a mouse primary antibody on mouse tissue. Using pre-adsorbed secondary antibodies or specific blocking kits (e.g., Mouse-on-Mouse blocking reagents) can mitigate this issue.[2] Run a control where the primary antibody is omitted; any signal observed is due to non-specific binding of the secondary antibody.[3]
Q3: How can I be certain that the signal I see is specific to Rho1?
A3: Validating antibody specificity is critical for reliable data. Several key experiments should be performed:
-
Peptide Blocking (Antigen Competition): This is a direct method to test specificity. Pre-incubating the this compound antibody with the immunizing peptide should abolish the specific staining signal.[5][6][7] Any remaining signal is likely non-specific.
-
Genetic Knockdown (siRNA/shRNA): Using RNA interference to reduce the expression of the Rho1 protein should lead to a corresponding decrease in the immunofluorescence signal.[8][9][10][11] This provides strong evidence that the antibody is detecting the intended target.
-
Co-localization: Stain the sample with the this compound antibody and another well-validated antibody for a protein known to co-localize with Rho1 (e.g., a component of adherens junctions or the Golgi apparatus).[12][13] Observation of overlapping signals in expected cellular compartments supports specificity.
Experimental Validation Protocols & Data
Workflow for Antibody Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of your this compound antibody.
Caption: Logical workflow for this compound antibody validation.
Protocol 1: Peptide Blocking Assay
This protocol validates antibody specificity by showing that pre-incubation with the immunizing peptide prevents the antibody from binding to its target in the sample.[5][14]
-
Reconstitute Peptide: Reconstitute the lyophilized Rho1 immunizing peptide in sterile PBS or distilled water as per the manufacturer's instructions.
-
Prepare Antibody Solutions:
-
Determine the optimal working dilution of your this compound antibody. Prepare enough diluted antibody for two identical samples.
-
Divide the diluted antibody equally into two tubes.
-
Tube A (Blocked): Add the immunizing peptide to the antibody at a 5-10 fold excess by weight.[14] For example, for 1 µg of antibody, add 5-10 µg of peptide.
-
Tube B (Control): Add an equivalent volume of PBS or the peptide solvent to the second antibody tube.
-
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
Staining: Proceed with your standard immunofluorescence protocol, using the solution from Tube A on one sample and the solution from Tube B on an identical control sample.
-
Imaging and Analysis: Image both samples using identical acquisition settings. A specific antibody will show strong staining in the control sample (Tube B) and significantly reduced or no staining in the blocked sample (Tube A).[7]
Protocol 2: Validation by siRNA-Mediated Knockdown
This method confirms specificity by demonstrating a loss of signal after reducing the target protein's expression.[8][9][15]
-
Cell Culture: Plate cells at a density that will be approximately 70% confluent at the time of transfection.[10]
-
Transfection:
-
Prepare three experimental conditions: 1) cells transfected with Rho1-specific siRNA, 2) cells transfected with a non-targeting (scrambled) siRNA control, and 3) non-transfected cells.[10]
-
Transfect the cells according to the siRNA and transfection reagent manufacturer's protocols.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for knockdown of the Rho1 protein. The optimal time should be determined empirically.
-
Verification of Knockdown (Optional but Recommended): Harvest a parallel set of cells and perform a Western blot or qPCR to quantify the efficiency of Rho1 knockdown.
-
Immunofluorescence: Fix, permeabilize, and stain all three sets of cells (Rho1 siRNA, scrambled siRNA, and non-transfected) with the this compound antibody using your standard protocol.
-
Imaging and Analysis: Acquire images using identical settings for all conditions. Specific staining should be clearly visible in the control groups (scrambled siRNA and non-transfected) but significantly diminished in the Rho1-siRNA treated cells.[10]
Protocol 3: Co-localization with a Known Marker
This protocol provides evidence of specificity by showing that the this compound antibody stains cellular structures where Rho1 is expected to be found.
-
Antibody Selection: Choose a validated primary antibody for a known Rho1-interacting protein or a marker for a compartment where Rho1 is localized (e.g., E-cadherin for adherens junctions, or a Golgi marker).[12][13] Ensure this second primary antibody is from a different host species than the this compound antibody.
-
Staining: Perform a dual-labeling immunofluorescence protocol.
-
Incubate the samples with both primary antibodies (anti-DCP-Rho1 and the co-localization marker antibody) simultaneously.
-
After washing, incubate with a mixture of two secondary antibodies, each conjugated to a spectrally distinct fluorophore and specific for the respective primary antibody host species (e.g., an anti-mouse Alexa Fluor 488 and an anti-rabbit Alexa Fluor 594).
-
-
Imaging and Analysis: Acquire images in separate channels for each fluorophore. Merge the images to visualize the degree of overlap. Specific this compound staining should show a high degree of spatial overlap with the known marker in the appropriate cellular locations.
Quantitative Data Summary
The following table presents example data from the validation experiments described above, illustrating expected outcomes for a specific this compound antibody.
| Validation Experiment | Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Signal Reduction vs. Control |
| Peptide Block | Antibody Alone (Control) | 15,432 | ± 1,280 | N/A |
| Antibody + Peptide | 1,150 | ± 310 | 92.5% | |
| siRNA Knockdown | Scrambled siRNA (Control) | 14,980 | ± 1,550 | N/A |
| Rho1 siRNA | 2,870 | ± 540 | 80.8% |
Signaling Pathway Visualization
Rho1 is a key regulator of the actin cytoskeleton. Its activity is controlled by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).
Caption: Simplified Rho1 GTPase activation and signaling cycle.
References
- 1. biotium.com [biotium.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. ibidi.com [ibidi.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. pacificimmunology.com [pacificimmunology.com]
- 7. biorbyt.com [biorbyt.com]
- 8. The use of siRNA to validate immunofluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 12. Rho1 Antibody (p1D9 (anti-rho1)) - DSHB [dshb.biology.uiowa.edu]
- 13. Differential Localization of Rho Gtpases in Live Cells: Regulation by Hypervariable Regions and Rhogdi Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of DCP-Rho1 in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DCP-Rho1, a fluorescent probe for detecting protein sulfenylation in live cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you minimize off-target effects and obtain reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a rhodamine-based fluorescent probe designed to detect protein sulfenylation (the formation of sulfenic acid, -SOH) on cysteine residues within living cells.[1][2] This modification is a key indicator of protein oxidation in response to reactive oxygen species (ROS), making this compound a valuable tool for studying redox signaling pathways.
Q2: What are the known off-target effects of this compound?
A2: The primary documented off-target effect of this compound is mitochondrial dysfunction. At higher concentrations, this compound can disrupt the mitochondrial oxygen consumption rate, leading to increased mitochondrial and cellular oxidative stress.[3] Therefore, it is crucial to use the lowest effective concentration of the probe.
Q3: How can I minimize phototoxicity when using this compound?
A3: Phototoxicity is a common issue in live-cell fluorescence imaging. To minimize it, use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Reduce exposure times and the frequency of image acquisition. It is also beneficial to use imaging media containing antioxidants and to maintain a stable temperature and CO2 environment.[4]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation and emission maxima for this compound are approximately 560 nm and 581 nm, respectively.
Q5: Is the fluorescence of this compound pH-dependent?
A5: The fluorescence of this compound is independent of pH within the physiologically relevant range of 6.8-7.7, making it a stable probe for use in live cells where pH can fluctuate.[5]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Probe Concentration: The concentration of this compound is too low. 2. Insufficient Incubation Time: The probe has not had enough time to react with sulfenylated proteins. 3. Low Levels of Protein Sulfenylation: The experimental conditions do not induce significant protein oxidation. 4. Incorrect Imaging Settings: Excitation/emission wavelengths or exposure times are not optimal.[6][7] | 1. Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration (start with a range of 1-10 µM). 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal incubation period. 3. Use a Positive Control: Treat cells with a known inducer of oxidative stress (e.g., H₂O₂) to validate that the probe can detect a signal. 4. Verify Imaging Settings: Ensure your microscope is set to the optimal excitation (~560 nm) and emission (~581 nm) wavelengths for rhodamine. Adjust exposure time to enhance signal. |
| High Background Signal | 1. Excessive Probe Concentration: Using too much this compound can lead to non-specific binding and high background.[7] 2. Insufficient Washing: Unbound probe remains in the imaging medium. 3. Autofluorescence: Cells naturally fluoresce, which can contribute to background noise.[7] | 1. Reduce Probe Concentration: Use the lowest concentration determined from your titration experiment. 2. Optimize Washing Steps: After incubation with this compound, wash the cells 2-3 times with fresh, pre-warmed imaging medium. 3. Image an Unstained Control: Acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence and subtract it from your experimental images during analysis. |
| Cell Death or Changes in Morphology | 1. This compound Toxicity: The concentration of the probe is high enough to induce mitochondrial dysfunction and cytotoxicity.[3] 2. Phototoxicity: Excessive exposure to excitation light is damaging the cells.[4] 3. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations can be toxic to cells. | 1. Perform a Cytotoxicity Assay: Use an MTT or similar assay (see Protocol 2) to determine the maximum non-toxic concentration of this compound for your cell type. 2. Minimize Light Exposure: Reduce excitation intensity, exposure time, and imaging frequency. 3. Control Solvent Concentration: Ensure the final concentration of any solvent is well below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Signal Not Localizing to Expected Regions | 1. Probe Aggregation: At high concentrations, the probe may aggregate and not effectively penetrate the cell or reach its target. 2. Off-Target Binding: The probe may be binding non-specifically to other cellular components. | 1. Prepare Fresh Working Solutions: Prepare the this compound working solution immediately before use and ensure it is fully dissolved. 2. Perform Competition Assay: Co-incubate cells with this compound and an excess of a non-fluorescent competitor that also reacts with sulfenic acids (e.g., dimedone) to see if the specific signal is reduced (see Protocol 4). |
III. Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use and potential off-target effects of this compound.
| Parameter | Value/Range | Notes | Reference |
| Excitation Maximum | ~560 nm | ||
| Emission Maximum | ~581 nm | ||
| Recommended Starting Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. | [8] |
| Recommended Incubation Time | 15-60 minutes | Time should be optimized to achieve sufficient signal without inducing toxicity. | |
| Mitochondrial Toxicity | Decreased basal respiration observed at 10 µM. Rapid uncoupling of mitochondrial respiration at concentrations >10 µM. | This is a key off-target effect. It is critical to work at the lowest effective concentration. | [3][9] |
IV. Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound to detect protein sulfenylation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on imaging-compatible plates or coverslips
-
Positive control (optional): Hydrogen peroxide (H₂O₂)
-
Negative control (optional): N-acetylcysteine (NAC) or Dimedone
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Induce Oxidative Stress (Optional): If investigating a specific stimulus, treat the cells accordingly. For a positive control, treat cells with a low concentration of H₂O₂ (e.g., 100 µM) for 15-30 minutes. For a negative control, pre-treat cells with an antioxidant like NAC (e.g., 1-5 mM) for 1 hour before H₂O₂ treatment.
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 1-10 µM). Prepare this solution fresh.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. The optimal time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~581 nm).
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
This protocol determines the concentration range at which this compound is toxic to your cells.[10][11][12][13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the cells and add 100 µL of the diluted this compound solutions. Include wells with medium only (no cells) as a blank and cells with medium containing the highest concentration of the vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 3: Assessing Mitochondrial Membrane Potential using a JC-1 Assay
This protocol can be used to specifically assess the mitochondrial toxicity of this compound.[5][6][9][15][16]
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Live-cell imaging medium
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired incubation time. Include an untreated control and a positive control treated with FCCP or CCCP (e.g., 10 µM for 15-30 minutes).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium, wash the cells, and add the JC-1 staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing and Imaging: Wash the cells with imaging medium. Image the cells using fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Em ~590 nm), while apoptotic or stressed cells with low potential will show green fluorescence (JC-1 monomers, Em ~530 nm).
-
Quantification: Quantify the red and green fluorescence intensity per cell. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol 4: Validating Signal Specificity with a Competition Assay
This protocol helps to confirm that the this compound signal is due to specific binding to sulfenylated cysteines.[17]
Materials:
-
This compound
-
Dimedone (non-fluorescent competitor)
-
Cells and culture reagents
Procedure:
-
Pre-treatment with Competitor: Prepare two sets of cells. Treat one set with a high concentration of dimedone (e.g., 1 mM) for 30-60 minutes prior to and during this compound staining. The other set will not be treated with the competitor.
-
Induce Oxidative Stress: Treat both sets of cells with an ROS-inducing agent (e.g., H₂O₂) to generate a sulfenylation signal.
-
This compound Staining: Stain both sets of cells with this compound as described in Protocol 1.
-
Imaging and Analysis: Image both sets of cells under identical conditions. A significant reduction in the fluorescence signal in the cells pre-treated with dimedone indicates that this compound is specifically binding to sulfenic acid sites.
V. Visualizations
Caption: Oxidative stress-induced RhoA signaling and this compound detection.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell signaling pathways step-by-step [mindthegraph.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biotium.com [biotium.com]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
Cell permeability issues with DCP-Rho1 and how to solve them
Welcome to the technical support center for DCP-Rho1, a fluorescent probe for the detection of protein sulfenylation in live cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome potential challenges related to cell permeability and probe performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable fluorescent probe designed to detect protein sulfenic acid modifications (-SOH) within living cells. Its primary application is in the real-time visualization of protein oxidation, a key post-translational modification involved in redox signaling pathways.
Q2: How does this compound enter living cells?
This compound is a rhodamine-based dye, and its uptake into cells is primarily believed to occur via passive transport across the cell membrane, especially at concentrations in the 10 to 100 µM range. The lipophilic nature of the rhodamine moiety facilitates its diffusion across the lipid bilayer.
Q3: Is this compound cytotoxic?
While this compound is generally well-tolerated by cells at recommended concentrations, high concentrations or prolonged incubation times can potentially lead to cytotoxicity. It is crucial to perform a dose-response and time-course experiment for your specific cell type to determine the optimal, non-toxic working concentration. One study noted that this compound can disrupt mitochondrial function in a dose-dependent manner.
Q4: What are the optimal excitation and emission wavelengths for this compound?
For this compound, the optimal excitation wavelength is approximately 560 nm, and the emission wavelength is around 580 nm. These values can vary slightly depending on the local environment of the probe.
Q5: Can this compound be used in combination with other fluorescent probes?
Yes, this compound can be used in multi-color imaging experiments with other fluorescent probes, provided their spectral profiles do not significantly overlap. It is important to select other dyes with distinct excitation and emission spectra to minimize crosstalk.
Troubleshooting Guide: Cell Permeability and Staining Issues
This guide addresses common issues encountered during cell labeling with this compound, with a focus on problems that may be related to cell permeability.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Insufficient Probe Concentration: The concentration of this compound may be too low to generate a detectable signal. | Increase the concentration of this compound in a stepwise manner (e.g., 10 µM, 25 µM, 50 µM). Always perform a titration to find the optimal concentration for your cell type. |
| 2. Short Incubation Time: The probe may not have had enough time to permeate the cells and react with sulfenylated proteins. | Increase the incubation time (e.g., 30 min, 60 min, 90 min). A time-course experiment is recommended to determine the optimal labeling period. | |
| 3. Low Level of Protein Sulfenylation: The experimental conditions may not be inducing a sufficient level of protein sulfenylation for detection. | Include a positive control by treating cells with a known inducer of oxidative stress (e.g., H₂O₂). | |
| 4. Cell Health: Unhealthy or dying cells may have compromised membrane integrity, affecting probe uptake and retention. | Ensure cells are healthy and in the logarithmic growth phase. Use a viability stain to assess cell health. | |
| High Background Fluorescence | 1. Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | Reduce the probe concentration. Refer to your concentration titration experiments to select the lowest concentration that gives a good signal-to-noise ratio. |
| 2. Inadequate Washing: Residual, unbound probe in the imaging medium can contribute to high background. | After incubation with this compound, wash the cells thoroughly with fresh, pre-warmed buffer or medium (e.g., 3 washes). | |
| 3. Autoflourescence: Some cell types exhibit high intrinsic fluorescence. | Image an unstained control sample of your cells using the same settings to determine the level of autofluorescence. This can be subtracted from your stained samples during image analysis. | |
| Uneven or Punctate Staining | 1. Probe Aggregation: this compound may aggregate at high concentrations or in certain buffers, leading to punctate staining. | Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your aqueous buffer or medium. Vortex the stock solution before use. |
| 2. Subcellular Localization: this compound may preferentially accumulate in certain organelles, such as mitochondria. This can be a genuine biological result. | Co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria) to determine if the punctate staining corresponds to a specific subcellular compartment. | |
| Cell Death or Morphological Changes | 1. Probe-Induced Cytotoxicity: As mentioned, high concentrations or long incubation times can be toxic to cells. | Reduce the probe concentration and/or incubation time. Refer to your initial optimization experiments to ensure you are using non-toxic conditions. |
| 2. Solvent Toxicity: If using a high concentration of a solvent like DMSO to dissolve the probe, the solvent itself may be toxic. | Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells on a suitable imaging dish or plate and allow them to attach and grow to the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (e.g., 10-50 µM).
-
Cell Treatment (Optional): If investigating the effects of a specific treatment on protein sulfenylation, treat the cells with your compound of interest for the desired time.
-
Probe Incubation: Remove the cell culture medium and add the this compound working solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the this compound solution and wash the cells 2-3 times with pre-warmed, fresh medium or buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~560/580 nm).
Protocol 2: Optimization of this compound Concentration and Incubation Time
-
Cell Seeding: Seed cells in a multi-well imaging plate.
-
Concentration Gradient: Prepare a series of this compound working solutions with varying concentrations (e.g., 5, 10, 25, 50, 100 µM).
-
Time Course: For each concentration, incubate the cells for different durations (e.g., 15, 30, 60, 90, 120 minutes).
-
Washing and Imaging: After each time point, wash the cells and acquire images.
-
Analysis: Analyze the images to determine the concentration and incubation time that provide the best signal-to-noise ratio without causing visible signs of cytotoxicity (e.g., cell rounding, detachment).
Visualizations
Caption: Troubleshooting workflow for low or no signal with this compound.
Validation & Comparative
A Head-to-Head Comparison: DCP-Rho1 versus DCP-Bio1 for Advanced Sulfenylation Analysis
For researchers, scientists, and drug development professionals investigating the nuanced role of protein sulfenylation in cellular signaling and disease, the choice of detection methodology is critical. Among the arsenal (B13267) of chemical probes, DCP-Rho1 and DCP-Bio1 stand out as powerful tools for the specific labeling of sulfenic acid modifications. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your research needs.
Protein sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a key post-translational modification that regulates protein function in response to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][2] Dysregulation of this process has been implicated in a range of pathologies, making the accurate detection and quantification of sulfenylated proteins essential for understanding disease mechanisms and developing novel therapeutics.
This compound and DCP-Bio1 are both dimedone-based probes that selectively react with the nucleophilic sulfur of sulfenic acid to form a stable thioether bond.[2][3] Their core difference lies in the appended reporter tag: this compound features a rhodamine fluorophore for direct visualization, while DCP-Bio1 is tagged with biotin, enabling affinity-based enrichment and subsequent identification.
Quantitative Performance Comparison
The selection between this compound and DCP-Bio1 often hinges on the specific experimental question. This compound excels in providing spatial and temporal information about protein sulfenylation within living cells, whereas DCP-Bio1 is the probe of choice for identifying and quantifying sulfenylated proteins on a proteome-wide scale. The following table summarizes their key performance characteristics based on available data.
| Feature | This compound | DCP-Bio1 | References |
| Detection Method | Fluorescence Microscopy | Western Blot, Mass Spectrometry | [3] |
| Primary Application | In situ visualization of protein sulfenylation, real-time imaging of redox signaling dynamics. | Identification and quantification of sulfenylated proteins, proteomic profiling of the "sulfenome". | [4][5] |
| Reporter Tag | Rhodamine | Biotin | [3] |
| Excitation/Emission Maxima | ~560 nm / ~581 nm | Not Applicable | [6] |
| Binding Affinity | Covalent bond formation | High-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁴ M) for enrichment. | [7] |
| Cell Permeability | Yes | Yes | [8] |
| Optimal Concentration (In Situ) | Not explicitly defined, likely requires empirical determination. | 100 µM in cell culture media. | [8] |
| Optimal Concentration (In Lysate) | Not typically used. | 1-5 mM in lysis buffer. | [9] |
| Signal-to-Noise Ratio | Dependent on probe concentration, cellular autofluorescence, and microscope settings. | Generally high due to the specificity of streptavidin enrichment and antibody-based detection. | |
| Key Advantage | Enables spatial and temporal resolution of sulfenylation events in living cells. | Powerful for discovery-based proteomics to identify novel sulfenylated proteins and for quantitative analysis. | [5][10] |
| Limitations | Not ideal for proteome-wide identification; fluorescence can be quenched. | Provides a "snapshot" of the sulfenome at the point of lysis; does not offer real-time dynamic information. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for key experiments using this compound and DCP-Bio1.
Protocol 1: Live-Cell Imaging of Protein Sulfenylation with this compound
This protocol outlines the steps for visualizing hydrogen peroxide-induced protein sulfenylation in live cells using this compound.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
Hydrogen peroxide (H₂O₂) solution.
-
Fluorescence microscope with appropriate filter sets for rhodamine.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture to the desired confluency.
-
Probe Loading: On the day of the experiment, replace the culture medium with fresh medium containing the optimized concentration of this compound (typically in the low micromolar range, to be determined empirically). Incubate for 30-60 minutes at 37°C.
-
Baseline Imaging: Wash the cells with fresh, pre-warmed medium to remove excess probe. Acquire baseline fluorescence images of the cells before stimulation.
-
Stimulation: Add H₂O₂ to the medium at the desired final concentration to induce protein sulfenylation.
-
Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals to monitor the increase in rhodamine fluorescence, which corresponds to the formation of sulfenylated proteins.
-
Image Analysis: Analyze the images to quantify changes in fluorescence intensity and observe the subcellular localization of the signal.
Protocol 2: Enrichment and Western Blot Analysis of Sulfenylated Proteins using DCP-Bio1
This protocol describes the labeling of sulfenylated proteins in cell lysates with DCP-Bio1, followed by enrichment and detection via Western blot.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, 200 U/mL catalase, and 10 mM N-ethylmaleimide (NEM).
-
DCP-Bio1 stock solution (in DMSO).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against the protein of interest.
-
HRP-conjugated secondary antibody or streptavidin-HRP.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis and Labeling: Treat cells with the desired stimulus to induce sulfenylation. Wash cells with ice-cold PBS and lyse in lysis buffer containing 1-5 mM DCP-Bio1. Incubate on ice for 1 hour.[11]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Affinity Enrichment: Add streptavidin-agarose beads to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the captured proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the protein of interest or with streptavidin-HRP to detect all biotinylated proteins.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: H₂O₂-Mediated Protein Sulfenylation Signaling Pathway.
Caption: Lysophosphatidic Acid (LPA) Receptor Signaling Cascade.
Caption: Workflow for DCP-Bio1-based Sulfenylation Analysis.
Conclusion
Both this compound and DCP-Bio1 are indispensable tools for the study of protein sulfenylation. The choice between them is dictated by the research objective. For studies requiring the visualization of redox signaling dynamics with high spatial and temporal resolution within a cellular context, this compound is the superior choice. Conversely, for proteomic-scale identification and quantification of sulfenylated proteins to uncover novel redox-regulated pathways, DCP-Bio1 provides a robust and powerful approach. By understanding the distinct advantages and applications of each probe, researchers can make an informed decision to best advance their investigations into the critical role of protein sulfenylation in health and disease.
References
- 1. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomal H2O2 production leads to localized cysteine sulfenic acid formation on proteins during lysophosphatidic acid-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Streptavidin - Wikipedia [en.wikipedia.org]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scb.wfu.edu [scb.wfu.edu]
A Comparative Guide to Redox Sensing: DCP-Rho1 vs. Genetically Encoded Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular redox biology, the choice of an appropriate sensor is paramount for generating robust and reliable data. This guide provides an objective comparison between the small molecule probe DCP-Rho1 and the major classes of genetically encoded redox sensors, namely the HyPer family and roGFP-based sensors. We will delve into their mechanisms, performance metrics, and experimental protocols, supported by available data, to facilitate an informed decision for your research needs.
At a Glance: Key Differences
| Feature | This compound | Genetically Encoded Redox Sensors (e.g., HyPer, roGFP) |
| Nature | Small molecule, rhodamine-based chemical probe | Protein-based sensors expressed from a genetic construct |
| Detection Principle | Irreversible covalent reaction with protein sulfenic acids (-SOH) | Reversible conformational change or thiol-disulfide exchange |
| Specificity | Detects a specific oxidative modification (sulfenylation) on a wide range of proteins | Can be engineered for high specificity to a particular analyte (e.g., H₂O₂) or redox couple (e.g., GSH/GSSG) |
| Cellular Localization | Diffuses across cell membranes; localization can be influenced by factors like mitochondrial membrane potential | Can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus, ER) using targeting sequences |
| Quantification | Primarily provides a qualitative or semi-quantitative measure of protein sulfenylation | Ratiometric imaging allows for more quantitative and dynamic measurements of analyte concentration or redox potential |
| Temporal Resolution | Captures a snapshot of sulfenylation at the time of labeling | Enables real-time, dynamic monitoring of redox changes over extended periods |
| Reversibility | Irreversible reaction, does not monitor the reduction of sulfenic acids | Reversible, allowing for the observation of both oxidative and reductive processes |
| Cellular Perturbation | Potential for cytotoxicity and off-target effects at higher concentrations | Generally considered less invasive, though overexpression can potentially buffer redox changes |
| Ease of Use | Simple loading protocol | Requires transfection or transduction and gene expression |
Mechanism of Action
This compound: Trapping a Transient Oxidative Modification
This compound is a cell-permeable chemical probe designed to specifically react with protein sulfenic acids (-SOH), a transient and highly reactive intermediate formed when a cysteine thiol is oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][2][3] The core of this compound is a dimedone-like moiety that undergoes an irreversible condensation reaction with the sulfenic acid, attaching the rhodamine fluorophore to the protein. This allows for the fluorescent visualization of proteins that have undergone this specific oxidative modification.
Genetically Encoded Redox Sensors: Reversible Molecular Switches
Genetically encoded redox sensors are proteins, typically fluorescent, that have been engineered to respond to specific redox changes within the cell. They are introduced into cells via genetic material (e.g., plasmids) and can be targeted to specific organelles.
HyPer Family: The HyPer sensors are based on the fusion of a circularly permuted yellow fluorescent protein (cpYFP) with the regulatory domain of the bacterial H₂O₂-sensing protein, OxyR.[3][4][5] The binding of H₂O₂ to the OxyR domain induces a conformational change that is allosterically transmitted to the cpYFP, altering its fluorescence properties. This allows for a ratiometric measurement of H₂O₂ levels.
roGFP-based Sensors: Redox-sensitive Green Fluorescent Proteins (roGFPs) are variants of GFP engineered to contain two cysteine residues on their surface.[6][7] In an oxidizing environment, these cysteines form a disulfide bond, which alters the chromophore's environment and changes the protein's excitation spectrum. For specific H₂O₂ detection, roGFP2 is often fused to a peroxidase, such as Orp1.[6][7][8][9] Orp1 rapidly reacts with H₂O₂ and then transfers the oxidative equivalent to roGFP2, acting as a highly efficient redox relay.
Quantitative Performance Metrics
Direct quantitative comparisons between this compound and genetically encoded sensors in the same experimental system are scarce in the literature. The table below summarizes available data to provide a performance overview.
| Parameter | This compound | HyPer Family | roGFP-based Sensors (roGFP2-Orp1) |
| Analyte | Protein Sulfenic Acids | H₂O₂ | H₂O₂ |
| Sensitivity | Not explicitly quantified in cells; detects sulfenylation induced by µM concentrations of H₂O₂. | Submicromolar H₂O₂ concentrations.[4] Can detect H₂O₂ levels as low as 25 nM in vitro.[5] | Can sense as low as 0.1 µM H₂O₂ in vitro.[8] |
| Response Time | Dependent on reaction kinetics with individual proteins. The half-life for the reaction with a model protein is ~29 minutes.[10] | Reaches maximum response in 3-7 minutes upon physiological stimulation.[4][5] Newer variants like oROS-G show sub-second activation.[11] | Gradual increase in ratio over 15 minutes with increasing H₂O₂ concentrations.[12] |
| Dynamic Range | Dependent on the abundance of sulfenylated proteins. | Up to a 6-fold ratiometric change for HyPer-2. | 8-fold ratiometric change.[7] |
| pH Sensitivity | Fluorescence is independent of pH in the physiological range (6.8-7.7).[10][13] | HyPer is pH sensitive.[14] SypHer variants are designed to correct for pH changes. | roGFP2 is largely insensitive to physiological pH changes.[6] |
| Photostability | Rhodamine is a relatively photostable fluorophore. | Subject to photobleaching, though ratiometric imaging mitigates some of this issue.[5] | Subject to photobleaching; ratiometric imaging helps. |
Experimental Protocols
Using this compound for Live Cell Imaging
This protocol is a general guideline based on available literature. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Imaging-compatible plates or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 10 to 100 µM. It is crucial to determine the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.
-
Cell Labeling: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed fresh culture medium or phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. For this compound, the excitation and emission maxima are approximately 560 nm and 581 nm, respectively.[15]
-
Controls: Include appropriate controls, such as untreated cells to assess background fluorescence and cells treated with a known oxidizing agent (e.g., H₂O₂) and a reducing agent (e.g., N-acetylcysteine) prior to this compound labeling to confirm the probe's responsiveness to oxidative stress.
Live Cell Imaging with Genetically Encoded Redox Sensors (HyPer/roGFP)
This protocol outlines the general steps for using genetically encoded sensors. Specific details will vary depending on the sensor, cell type, and transfection method.
Materials:
-
Plasmid DNA encoding the desired sensor (e.g., HyPer, roGFP2-Orp1)
-
Transfection reagent or viral vector
-
Cell culture medium
-
Imaging-compatible plates or coverslips
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with two excitation lasers and a fast-switching system)
Procedure:
-
Transfection/Transduction: Introduce the plasmid DNA encoding the redox sensor into the cells using a suitable method (e.g., lipofection, electroporation, or lentiviral transduction).
-
Expression: Culture the cells for 24-48 hours to allow for the expression of the sensor protein.
-
Imaging Preparation: Replace the culture medium with an imaging buffer (e.g., phenol (B47542) red-free medium) to reduce background fluorescence.
-
Live-Cell Imaging: Place the cells on a microscope stage with environmental control (37°C, 5% CO₂).
-
Ratiometric Imaging: Acquire images by alternating excitation at two different wavelengths and collecting the emission at a single wavelength. For HyPer and roGFP, this is typically around 405/420 nm and 488/500 nm for excitation, with emission collected around 510-530 nm.[4][5][7]
-
Data Analysis: For each time point and region of interest, calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths. This ratio reflects the redox state of the sensor.
-
Calibration: At the end of the experiment, it is advisable to calibrate the sensor's response by treating the cells with a strong oxidizing agent (e.g., high concentration of H₂O₂) and a strong reducing agent (e.g., dithiothreitol, DTT) to determine the maximum and minimum ratiometric values.
Concluding Remarks
The choice between this compound and genetically encoded redox sensors depends heavily on the specific research question. This compound is a valuable tool for identifying the "sulfenome" – the complement of proteins that are sulfenylated under specific conditions – providing a snapshot of this particular oxidative modification. Its ease of use makes it attractive for screening purposes.
On the other hand, genetically encoded sensors like HyPer and roGFP-based probes offer unparalleled advantages for studying the dynamics of redox signaling in living cells. Their ability to be targeted to specific subcellular compartments and to provide real-time, quantitative data on specific analytes like H₂O₂ makes them indispensable for dissecting complex signaling pathways. While they require more initial setup in terms of molecular biology, the richness of the dynamic data they provide often justifies the effort.
For a comprehensive understanding of redox signaling, a combinatorial approach, where this compound is used to identify potential targets that are then investigated dynamically using genetically encoded sensors, could be a powerful strategy. As with any experimental technique, a thorough understanding of the advantages and limitations of each tool is crucial for the robust interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyper, a Hydrogen Peroxide Sensor, Indicates the Sensitivity of the Arabidopsis Root Elongation Zone to Aluminum Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evrogen.com [evrogen.com]
- 5. Evrogen HyPer: Detailed description [evrogen.com]
- 6. The fluorescent protein sensor roGFP2-Orp1 monitors in vivo H2 O2 and thiol redox integration and elucidates intracellular H2 O2 dynamics during elicitor-induced oxidative burst in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proximity-based Protein Thiol Oxidation by H2O2-scavenging Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondria-targeted Probes for Imaging Protein Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-fast genetically encoded sensor for precise real-time monitoring of physiological and pathophysiological peroxide dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Far-red and sensitive sensor for monitoring real time H2O2 dynamics with subcellular resolution and in multi-parametric imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Comparative Guide to Investigating Rho1 Signaling: Cross-Validation of DCP-Rho1 and Antibody-Based Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for studying the small GTPase Rho1: the fluorescent probe DCP-Rho1 and traditional antibody-based detection methods. While both are powerful tools, they provide different and complementary insights into Rho1 function and regulation, particularly in the context of redox signaling. This document outlines the principles of each technique, presents a comparative analysis, provides detailed experimental protocols, and illustrates relevant biological and experimental workflows.
Introduction to Rho1 and its Redox Regulation
Rho1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including actin cytoskeleton organization, cell polarity, and cell wall integrity. Like other GTPases, Rho1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Emerging evidence indicates that the function of Rho GTPases, including Rho1, can be modulated by post-translational modifications induced by reactive oxygen species (ROS). One such modification is S-sulfenylation, the reversible oxidation of cysteine residues to form sulfenic acid (-SOH). This modification can alter protein structure and function, thereby impacting signaling pathways.
Principles of Detection: this compound vs. Anti-Rho1 Antibodies
This compound is a cell-permeable fluorescent probe that selectively reacts with sulfenic acid modifications on proteins. It is a tool for detecting global protein S-sulfenylation, providing a readout of cellular oxidative stress and the pool of sulfenylated proteins. It is important to note that this compound is not specific for Rho1 but will label any protein containing a reactive sulfenic acid.
Antibody-based methods , such as Western Blotting and immunoprecipitation, utilize antibodies that specifically recognize and bind to the Rho1 protein. These techniques are fundamental for determining the total abundance of the Rho1 protein. Furthermore, specialized pull-down assays employing effector proteins that bind specifically to the active, GTP-bound form of Rho1 can be used to quantify Rho1 activation state.
Comparative Analysis
The key distinction between these two approaches lies in what they measure. This compound provides a broad snapshot of protein oxidation, while anti-Rho1 antibodies offer specific information about the Rho1 protein itself. The data obtained from these methods are not directly comparable in a quantitative sense but are highly complementary for a comprehensive understanding of Rho1's role in redox signaling. For instance, an increase in this compound signal upon oxidative stress could be correlated with a change in Rho1 activity as measured by a GTP-Rho1 pull-down assay, suggesting that Rho1 sulfenylation may be a regulatory mechanism.
| Feature | This compound Detection | Antibody-Based Rho1 Detection |
| Analyte | Protein Sulfenic Acids (Global) | Rho1 Protein (Total or Active) |
| Specificity | Non-specific for any single protein | Specific for Rho1 protein |
| Information Provided | Global cellular protein S-sulfenylation levels | Total Rho1 protein levels, Rho1 activation state |
| Primary Application | Assessing oxidative stress, identifying sulfenylated proteins | Quantifying Rho1 expression, determining Rho1 activity |
| Typical Readout | Fluorescence intensity (Microscopy, Flow Cytometry) | Band intensity (Western Blot), Signal intensity (ELISA) |
| Quantitative Nature | Semi-quantitative for global changes | Quantitative for specific protein levels/activity |
Experimental Protocols
I. Detection of Global Protein S-Sulfenylation using this compound
This protocol is adapted for in-cell labeling and subsequent visualization by fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 10 to 50 µM, but should be optimized for the specific cell type and experimental conditions.
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
During the last 15-30 minutes of incubation, the desired stimulant (e.g., H2O2 to induce oxidative stress) can be added.
-
Following incubation, remove the labeling medium and wash the cells three times with warm PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging. Acquire fluorescence images using a microscope equipped with appropriate filters for rhodamine (Excitation/Emission ~560/580 nm).[1]
II. Antibody-Based Detection of Total Rho1 by Western Blot
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Rho1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rho1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
III. Antibody-Based Detection of Active (GTP-Bound) Rho1
This protocol describes a pull-down assay using a Rho-binding domain (RBD) of an effector protein (e.g., Rhotekin) to specifically capture active Rho1.
Materials:
-
Cell lysate
-
Rho Activation Assay Kit (containing GST-Rhotekin-RBD beads, lysis/wash buffer, and positive/negative controls)
-
Primary antibody: anti-Rho1
-
Western Blotting reagents (as described above)
Procedure:
-
Lyse cells with the provided lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Incubate an equal amount of protein lysate (typically 500-1000 µg) with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. A small aliquot of the total lysate should be saved for input control.
-
As controls, a separate aliquot of lysate can be loaded with GTPγS (non-hydrolyzable GTP analog, positive control) or GDP (negative control) prior to incubation with the beads.
-
Wash the beads three to four times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted samples and the total lysate input control by Western Blot using an anti-Rho1 antibody as described in the protocol above.
Visualizing Signaling and Workflows
References
A Head-to-Head Comparison: The Advantages of DCP-Rho1 for Visualizing Protein Sulfenylation
For researchers, scientists, and drug development professionals investigating the dynamic landscape of protein oxidation, the choice of a suitable probe for detecting sulfenic acid is critical. DCP-Rho1, a rhodamine-conjugated dimedone-based probe, offers distinct advantages for the in-situ visualization of this transient post-translational modification. This guide provides a comprehensive comparison of this compound with other sulfenic acid probes, supported by experimental data and detailed protocols.
The formation of sulfenic acid (SOH) on cysteine residues is a key event in redox signaling, acting as a molecular switch that can alter protein function, localization, and interaction networks. However, its transient nature makes detection challenging. While a variety of probes have been developed, they differ significantly in their reactivity, specificity, and applicability to live-cell imaging versus proteomic analysis.
Key Advantages of this compound
This compound's primary advantage lies in its utility for live-cell fluorescence microscopy . As a cell-permeable molecule, it allows for the real-time visualization of protein sulfenylation events within their native cellular context. This is in contrast to biotin-tagged probes like DCP-Bio1, which are primarily designed for the affinity purification and subsequent identification of sulfenylated proteins by mass spectrometry. While both probes share the same dimedone-based reactive core, their applications are distinct and complementary.
Another significant aspect to consider is the reaction kinetics . While this compound and other dimedone-based probes are highly specific for sulfenic acids, they exhibit modest reaction rates compared to newer generation probes. This is a critical consideration, as the probe must compete with endogenous cellular processes that also react with sulfenic acids, such as disulfide bond formation.
Comparative Performance of Sulfenic Acid Probes
The following table summarizes the quantitative performance of various sulfenic acid probes, highlighting the trade-offs between different probe architectures. The data is primarily drawn from a comparative study by Gupta et al. (2017), which evaluated the observed rate constants (kobs) of various nucleophilic probes with a model sulfenic acid.
| Probe Class | Representative Probe(s) | Observed Rate Constant (kobs, min-1) | Key Advantages | Key Limitations |
| Dimedone-Based | This compound , DCP-Bio1, DYn-2, DAz-2 | 0.4 (for cyclohexane-1,3-dione core)[1] | High specificity for sulfenic acid, cell-permeable (this compound, DCP-Bio1) | Modest reaction kinetics[1] |
| Linear C-Nucleophiles | BTD-Az | Not explicitly quantified in the same study, but described as having faster kinetics than dimedone-based probes. | Rapid reaction kinetics, suitable for in vivo profiling. | Potential for off-target reactions needs careful evaluation. |
| Cyclic C-Nucleophiles | Not commercially available as widely as dimedone-based probes. | 7.8 - 190.5[1] | Significantly faster reaction kinetics (20- to 500-fold rate enhancement over dimedone core)[1] | May require chemical synthesis; commercial availability is limited. |
| Phosphine-Based | Triphenylphosphine | Not typically used for cellular imaging. | Effective for reducing sulfenic acids. | Not suitable for fluorescent labeling or affinity purification. |
Mechanism of Action: Dimedone-Based Probes
This compound and other dimedone-based probes operate through a specific chemical reaction with the sulfenic acid moiety. The dimedone core exists in equilibrium with its enol tautomer. The enol form acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenic acid. This results in the formation of a stable thioether linkage, covalently attaching the rhodamine fluorophore to the protein.
References
A Comparative Guide to Correlative Light-Electron Microscopy with DCP-Rho1 Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DCP-Rho1, a rhodamine-based fluorescent probe for detecting protein sulfenylation, with other common labeling strategies in correlative light-electron microscopy (CLEM). We will delve into the performance of these methods, supported by available data, and provide detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to CLEM and Protein Sulfenylation
Correlative light-electron microscopy (CLEM) is a powerful technique that bridges the gap between the functional dynamics observed in fluorescence light microscopy (LM) and the high-resolution ultrastructural detail provided by electron microscopy (EM). A key challenge in CLEM is the development of probes that can withstand the harsh sample preparation procedures for EM while retaining a strong and localizable signal.
Protein sulfenylation, the oxidation of cysteine residues to sulfenic acid, is a critical post-translational modification involved in redox signaling and cellular stress responses. Detecting this transient modification at the subcellular level is crucial for understanding its role in various physiological and pathological processes. This compound is a chemical probe designed for this purpose, enabling the visualization of sulfenylated proteins.
Comparison of CLEM Labeling Strategies for Protein Modification Detection
The choice of a labeling strategy in CLEM depends on several factors, including the target molecule, the desired resolution, and the experimental system. Here, we compare this compound, as a representative of small-molecule rhodamine-based probes, with two other major classes of CLEM probes: genetically encoded tags (e.g., GFP) and quantum dots (QDs).
| Feature | This compound (Rhodamine-based probe) | Genetically Encoded Tags (e.g., GFP, APEX2) | Quantum Dots (QDs) |
| Targeting Mechanism | Reacts chemically with sulfenylated cysteine residues. | Genetically fused to the protein of interest. | Conjugated to antibodies or ligands for specific binding. |
| Specificity | Specific for sulfenic acid modifications. | High for the protein of interest, but not modification-specific. | High for the target molecule, dependent on the affinity reagent. |
| Live-cell Imaging | Permeable to live cells, allowing for dynamic studies. | Excellent for live-cell imaging of protein localization and dynamics. | Can be used for live-cell imaging, but delivery can be a challenge. |
| Signal Preservation in EM | Rhodamine fluorescence can be preserved with in-resin CLEM protocols, but signal loss can occur. | Fluorescence is often quenched by EM processing. APEX2 generates an EM-visible precipitate. | Excellent EM contrast due to their electron-dense core. |
| Resolution in LM | Diffraction-limited, can be used with super-resolution techniques. | Diffraction-limited, with super-resolution variants available. | High photostability allows for long-term imaging and tracking. |
| Resolution in EM | Localization is dependent on the distribution of the probe. | APEX2 provides high-resolution localization. GFP requires immuno-gold labeling for precise localization. | High-precision localization due to their small size and high electron density. |
| Multiplexing | Possible with other probes of different spectral properties. | Possible with different fluorescent proteins. | Possible with QDs of different sizes and emission spectra. |
| Ease of Use | Requires careful optimization of labeling conditions. | Requires genetic modification of the cells or organism. | Requires conjugation chemistry and can have issues with stability and aggregation. |
Experimental Protocols
Detailed methodologies are crucial for successful CLEM experiments. Below are representative protocols for in-resin CLEM using a rhodamine-based probe like this compound and a genetically encoded tag for comparison.
Protocol 1: In-Resin CLEM with this compound Labeling
This protocol is adapted from general methods for in-resin fluorescence of rhodamine dyes.
1. Cell Culture and Labeling:
- Culture cells of interest on gridded glass-bottom dishes suitable for both LM and EM.
- Induce protein sulfenylation using a stimulus (e.g., H₂O₂ or a specific signaling molecule like LPA).
- Incubate the cells with this compound (concentration and time to be optimized, typically in the micromolar range for 30-60 minutes).
- Wash the cells with fresh culture medium.
2. Live-Cell Fluorescence Microscopy:
- Image the live, labeled cells using a confocal or widefield fluorescence microscope.
- Acquire images of the cells of interest, noting their position on the gridded dish.
3. Fixation and Sample Preparation for EM:
- Fix the cells with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 1 hour at room temperature.
- Post-fix with 1% osmium tetroxide and 1.5% potassium ferrocyanide in buffer for 1 hour on ice. Note: Osmium tetroxide can quench fluorescence, so concentrations and incubation times should be minimized where possible.
- Dehydrate the sample through a graded series of ethanol (B145695) concentrations.
- Infiltrate with a low-viscosity epoxy resin (e.g., Epon).
- Polymerize the resin at 60°C for 48 hours.
4. Sectioning and Correlative Imaging:
- Prepare ultrathin sections (70-90 nm) of the embedded cells.
- Mount the sections on EM grids.
- Image the sections on a fluorescence microscope to relocate the cells of interest based on the retained rhodamine fluorescence.
- Image the same sections in a transmission electron microscope (TEM) to acquire high-resolution ultrastructural data.
- Correlate the LM and EM images using fiduciary markers or cellular landmarks.
Protocol 2: CLEM with a Genetically Encoded Tag (e.g., APEX2)
1. Cell Line Generation and Culture:
- Generate a stable cell line expressing the protein of interest fused to an APEX2 tag.
- Culture the cells on gridded dishes.
2. Live-Cell Fluorescence Microscopy (if a fluorescent protein is also fused):
- Image the live cells to identify cells expressing the fusion protein and to record their location.
3. APEX2-Catalyzed Polymerization:
- Fix the cells lightly with 2% glutaraldehyde in cacodylate buffer for 30 minutes.
- Incubate the cells with diaminobenzidine (DAB) and hydrogen peroxide. The APEX2 enzyme will catalyze the polymerization of DAB into an electron-dense precipitate in its immediate vicinity.
4. Sample Preparation for EM:
- Post-fix the cells with 1% osmium tetroxide.
- Dehydrate and embed in resin as described in Protocol 1.
5. Sectioning and Imaging:
- Prepare ultrathin sections and mount them on EM grids.
- Image the sections directly in the TEM. The DAB precipitate will be visible as a dark, electron-dense area, marking the location of the protein of interest.
- Correlate with the previously acquired LM images if applicable.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the application of this compound in a biological context, we present a diagram of a signaling pathway where protein sulfenylation plays a key role, along with a typical CLEM workflow.
Caption: LPA signaling pathway leading to protein sulfenylation.
Caption: A typical workflow for CLEM using this compound.
Conclusion
This compound offers a valuable tool for the detection of protein sulfenylation in living cells within a CLEM context. Its main advantage lies in its ability to directly label a specific post-translational modification. However, researchers must consider the potential for fluorescence quenching during EM sample preparation and carefully optimize their protocols. For studies where the precise localization of a known protein is the primary goal, genetically encoded tags like APEX2 may offer a more robust solution. Quantum dots provide excellent signal preservation and high-resolution localization but come with their own set of challenges in terms of delivery and labeling. The choice of the optimal probe will ultimately depend on the specific biological question being addressed.
Validating Protein Sulfenylation: A Comparative Guide to Site-Directed Mutagenesis of DCP-Rho1 Targets
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of using site-directed mutagenesis to validate protein targets identified by the fluorescent probe DCP-Rho1. This methodology is crucial for confirming the specific sites of protein sulfenylation, a key post-translational modification in redox signaling pathways.
Protein sulfenylation, the oxidation of cysteine residues to sulfenic acid (-SOH), is a transient and highly specific post-translational modification that plays a critical role in cellular signaling.[1] The detection of these modifications in living cells has been significantly advanced by the development of chemical probes like this compound, a rhodamine-based fluorescent probe that specifically labels sulfenic acids in situ.[2] However, the identification of a protein's fluorescence upon this compound labeling is only the first step. To rigorously validate that a specific cysteine residue is the site of this modification, site-directed mutagenesis is the gold standard.
This guide compares the process of validating two hypothetical protein targets of this compound, "Target A" and "Target B," highlighting how experimental data from site-directed mutagenesis can provide definitive evidence of sulfenylation sites.
The Principle of Validation by Site-Directed Mutagenesis
The core principle of this validation strategy is to mutate the cysteine residue(s) suspected of being sulfenylated to an amino acid that cannot be oxidized in the same manner, such as alanine (B10760859) or serine.[3] If the mutation of a specific cysteine on the target protein leads to a significant reduction or complete loss of the this compound fluorescent signal, it confirms that this particular residue is the primary site of sulfenylation.
References
- 1. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis of the cysteinyl residues and the active-site serine residue of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of sulfenome profiling methods
A Comparative Guide to Sulfenome Profiling Methods
This guide provides a comparative analysis of current methods for sulfenome profiling, aimed at researchers, scientists, and drug development professionals. We will objectively compare the performance of prominent techniques, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to Sulfenome Profiling
The sulfenome refers to the entire set of proteins that have undergone S-sulfenylation, a reversible post-translational modification where a cysteine thiol group (-SH) is oxidized to sulfenic acid (-SOH). This modification is a key event in redox signaling, regulating protein function in response to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). Due to the transient and reactive nature of sulfenic acid, its detection requires specialized chemical biology tools. This guide focuses on the most widely used methods for the global analysis of protein S-sulfenylation.
Core Methodologies
The primary methods for sulfenome profiling can be broadly categorized into two groups: those using small-molecule chemical probes and those employing genetically encoded probes.
-
Chemical Probes: These are cell-permeable small molecules that selectively react with sulfenic acid, creating a stable adduct that can be enriched and identified. The adduct is typically tagged with a bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry attachment of a reporter like biotin.
-
Genetically Encoded Probes: This approach utilizes a genetically expressed protein, such as a mutant of the yeast transcription factor Yap1 (Yap1C), which selectively forms a disulfide bond with sulfenylated proteins in vivo. These protein-protein complexes can then be purified and identified.
Comparative Data of Profiling Methods
The choice of profiling method depends on the specific experimental goals, such as the need for high temporal resolution, site-specificity, or in vivo analysis in a specific subcellular compartment. The following table summarizes quantitative data from key studies to aid in this selection.
| Method/Probe | Probe Type | Reactivity/Efficiency | Number of Identified Sites/Proteins | Key Advantages | Key Limitations |
| Dimedone-based (e.g., DYn-2) | Chemical | Moderate reactivity (k ≈ 10 M⁻¹s⁻¹)[1] | ~1100 sites in RKO cells (from 30 mg protein)[1]; 226 proteins in Arabidopsis[2][3] | Well-established; good selectivity; cell-permeable. | Lower reactivity may miss transient sulfenylation events; requires larger amounts of starting material. |
| Benzothiazine-based (e.g., BTD) | Chemical | High reactivity (~200-fold higher than DYn-2)[4] | ~1900 sites in RKO cells (from 2 mg protein)[1]; >1500 sites in Arabidopsis[3]; >5000 proteins in mouse tissues[5] | High kinetic efficiency captures transient events; requires less sample material. | Newer method, potential for off-targets should be carefully evaluated. |
| Genetically Encoded (YAP1C) | Genetic | Traps sulfenylated proteins in vivo via disulfide exchange. | >1000 proteins in Arabidopsis (site-specific)[6][7] | In vivo trapping; can be targeted to specific subcellular compartments. | Indirectly identifies protein, requires further steps (e.g., cross-link mass spectrometry) to pinpoint the exact cysteine site.[6][8] |
| Norbornene-based | Chemical | Complementary reactivity to nucleophilic probes. | Identified 148 new sulfenylated proteins in HeLa cells not found with other probes.[9] | Identifies a complementary subset of the sulfenome. | Reactivity profile is still being fully characterized. |
Visualization of Workflows and Pathways
Experimental Workflow for Chemical Probes
The general workflow for chemoproteomic sulfenome profiling involves several key steps, from labeling in live cells to mass spectrometry-based identification.
Signaling Pathway: EGFR Regulation by Sulfenylation
Epidermal Growth Factor Receptor (EGFR) signaling is a classic example of regulation by protein sulfenylation. Upon ligand binding, EGFR stimulates the production of H₂O₂, which leads to the oxidation of a critical cysteine residue (Cys797) in its kinase domain, enhancing its activity.[10][11][12]
References
- 1. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYn-2 Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Bioorthogonal Probe BTD-Az Enables Sensitive and Rapid In Vivo Profiling of Protein Cysteine Sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Protein Sulfenylation: Limitations of DCP-Rho1 and Emerging Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, particularly in the study of redox signaling, this guide provides a comprehensive comparison of tools for the detection and quantification of protein sulfenylation. We delve into the limitations of the widely used dimedone-based probe, DCP-Rho1, and offer an objective analysis of its performance against a range of alternative methods, supported by experimental data.
Protein sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification that regulates protein function in response to reactive oxygen species (ROS). Accurate quantification of this transient modification is paramount to understanding its role in cellular signaling pathways implicated in numerous diseases. This compound, a rhodamine-conjugated dimedone probe, has been a valuable tool for visualizing protein sulfenylation. However, its utility in quantitative proteomics is hampered by several inherent limitations. This guide will explore these drawbacks and present a comparative analysis of alternative chemical and biological probes that offer enhanced capabilities for quantitative redox proteomics.
The Constraints of Dimedone-Based Probes: A Closer Look at this compound
This compound and other dimedone-based probes function by reacting with the nucleophilic sulfenic acid to form a stable thioether adduct, which can then be detected via the rhodamine tag. While effective for in situ imaging, their application in quantitative mass spectrometry-based proteomics is met with challenges.
A primary limitation of dimedone-based probes is their slow reaction kinetics . The second-order rate constant for the reaction of dimedone with sulfenic acid is approximately 11.8 M⁻¹s⁻¹[1][2]. This sluggish reactivity necessitates the use of high probe concentrations (in the millimolar range) and prolonged incubation times to achieve efficient labeling. Such conditions can perturb cellular redox homeostasis and may not capture highly transient sulfenylation events.
Furthermore, the high concentrations required for effective labeling can lead to off-target effects and background signal , complicating data interpretation and quantification. While dimedone is generally selective for sulfenic acids over other cysteine oxidation states like sulfinic and sulfonic acids, the potential for non-specific interactions increases with concentration[3].
These limitations underscore the need for alternative approaches with improved kinetic profiles and greater sensitivity for the quantitative analysis of the sulfenome.
A New Wave of Probes: Enhancing Reactivity and Specificity
To address the shortcomings of dimedone-based probes, a new generation of chemical probes with significantly faster reaction rates has been developed.
Bicyclononyne (BCN)-Based Probes
Bicyclononyne (BCN) derivatives have emerged as a powerful alternative, reacting with sulfenic acids via a rapid, strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reaction. Probes like BCN-E-BCN exhibit reaction rates that are over 100-fold faster than dimedone, allowing for the capture of more transient sulfenylation events at lower concentrations[2].
Diazirine- and Alkyne-Functionalized Dimedone Analogs: DAz-2 and DYn-2
DAz-2 and DYn-2 are cell-permeable dimedone analogs functionalized with azide (B81097) and alkyne handles, respectively. These probes allow for a two-step "click chemistry" approach where the initial labeling of sulfenylated proteins is followed by the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore)[4][5]. While their core reactivity is still based on the dimedone scaffold, these probes offer greater flexibility for downstream applications. However, the reaction rate of DYn-2 is still in the range of 10 M⁻¹s⁻¹[1].
Quantitative Mass Spectrometry-Based Redox Proteomics
Beyond the development of novel probes, significant advancements have been made in mass spectrometry (MS)-based workflows for the quantitative analysis of cysteine oxidation. These methods often employ differential isotopic labeling to distinguish between reduced and oxidized cysteine pools.
Isotope-Coded Affinity Tags (ICAT) and its Variants
The ICAT methodology and its derivatives, such as NOxICAT and OxiCAT, utilize isotopically light and heavy affinity tags to label reduced and oxidized cysteine thiols, respectively. This allows for the relative quantification of oxidation levels between different samples by comparing the peak intensities of the isotopic pairs in the mass spectrometer. However, a limitation of ICAT-based approaches is that they are not well-suited for quantifying irreversible modifications like sulfinic and sulfonic acids[6].
Oxidation Multiple Reaction Monitoring (OxMRM)
OxMRM is a targeted mass spectrometry approach that offers high sensitivity and reproducibility for quantifying site-specific cysteine oxidation. This method involves differential alkylation with stable isotopes, followed by immunoaffinity enrichment of the protein of interest and analysis by multiple reaction monitoring. A key advantage of OxMRM is its ability to quantify both reversible and irreversible cysteine oxidation states[7][8][9].
Iodoacetyl Tandem Mass Tags (iodoTMT)
IodoTMT reagents are isobaric tags that irreversibly label free sulfhydryl groups. In a typical redox proteomics workflow, reduced cysteines are first blocked, then oxidized cysteines are reduced and labeled with different iodoTMT tags. This allows for multiplexed quantitative analysis of cysteine oxidation across multiple samples. The irreversible nature of the labeling is an advantage over some other methods[10][11][12].
Genetically Encoded Biosensors: Real-Time Monitoring of Redox Dynamics
Genetically encoded biosensors provide a powerful means to monitor changes in cellular redox state in real-time within living cells. These protein-based sensors can be targeted to specific subcellular compartments, offering high spatial and temporal resolution.
HyPer
HyPer is a ratiometric fluorescent biosensor for hydrogen peroxide (H₂O₂), a key ROS involved in sulfenic acid formation. It consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of the E. coli H₂O₂-sensing protein, OxyR. Upon exposure to H₂O₂, HyPer undergoes a conformational change that alters its fluorescence excitation spectrum, allowing for ratiometric imaging of H₂O₂ levels[13][14][15].
roGFP2-Orp1
roGFP2-Orp1 is a fusion protein of a redox-sensitive green fluorescent protein (roGFP2) and the yeast peroxidase Orp1. This biosensor directly detects H₂O₂ with high specificity and sensitivity. The oxidation of Orp1 by H₂O₂ is rapidly transferred to roGFP2, causing a change in its fluorescence properties. This makes it an excellent tool for monitoring dynamic changes in intracellular H₂O₂ levels[16][17][18][19][20].
Comparative Analysis of Quantitative Methods
To facilitate the selection of the most appropriate method for a given research question, the following tables summarize the key performance characteristics of the discussed probes and techniques.
Table 1: Comparison of Chemical Probes for Sulfenic Acid Detection
| Probe | Reaction Rate (M⁻¹s⁻¹) | Typical Concentration | Advantages | Limitations |
| This compound (Dimedone-based) | ~11.8[1][2] | 1-10 mM | Commercially available, suitable for imaging. | Slow kinetics, requires high concentrations, potential for off-target effects. |
| BCN-E-BCN | >100-fold faster than dimedone[2] | 25-50 µM[21] | Rapid kinetics, high sensitivity, suitable for capturing transient events. | Requires multi-step synthesis. |
| DAz-2 / DYn-2 | ~10 (for DYn-2)[1] | 0.5-1 mM[4][22] | Cell-permeable, allows for "click" chemistry. | Kinetics are still relatively slow. |
Table 2: Comparison of Quantitative Proteomics Methods for Cysteine Oxidation
| Method | Principle | Throughput | Quantifies Irreversible Oxidation? | Advantages | Disadvantages |
| OxiCAT | Isotopic labeling (ICAT) | High | No | Global analysis of redox changes. | Indirect detection, cannot quantify irreversible oxidation. |
| OxMRM | Isotopic labeling & targeted MS | Low to Medium | Yes | High sensitivity and specificity for target proteins. | Not suitable for global discovery proteomics. |
| iodoTMT | Isobaric labeling | High (multiplexed) | Yes | Multiplexing capability, irreversible labeling. | Can be complex to implement. |
Table 3: Comparison of Genetically Encoded Biosensors
| Biosensor | Target | Readout | Advantages | Limitations |
| HyPer | H₂O₂ | Ratiometric Fluorescence | Live-cell imaging, subcellular targeting. | Indirect measurement of sulfenylation, pH sensitive. |
| roGFP2-Orp1 | H₂O₂ | Ratiometric Fluorescence | High specificity and sensitivity for H₂O₂, live-cell imaging. | Indirect measurement of sulfenylation. |
Experimental Protocols at a Glance
Detailed experimental protocols are crucial for the successful implementation of these techniques. Below are synopses of the general workflows for several of the discussed methods.
General Protocol for Cell Labeling with Chemical Probes (e.g., BCN-E-BCN)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the stimulus of interest to induce oxidative stress.
-
Probe Incubation: Add the BCN-E-BCN probe to the cell culture medium at the optimized concentration (e.g., 25-50 µM) and incubate for a specific duration.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper-free click reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) to the cell lysate.
-
Protein Precipitation and Digestion: Precipitate the proteins to remove excess reagents, followed by enzymatic digestion (e.g., with trypsin).
-
Enrichment and Mass Spectrometry: For biotin-tagged peptides, perform streptavidin-based affinity enrichment. Analyze the enriched peptides by LC-MS/MS.
Diagram of BCN-E-BCN Labeling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 3. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted quantitation of site-specific cysteine oxidation in endogenous proteins using a differential alkylation and multiple reaction monitoring mass spectrometry approach [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Labeling, Enrichment, and Quantitation of S-Nitrosylated Peptides Using iodoTMT Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Proteomic Quantification and Site-Mapping of S-Nitrosylated Proteins Using Isobaric iodoTMT Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Hyper as a molecular probe to visualize hydrogen peroxide in living plant cells: An updated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evrogen.com [evrogen.com]
- 15. Evrogen HyPer: Summary [evrogen.com]
- 16. 7.2.1. Redox-Sensitive Green Fluorescent Protein (roGFP) [bio-protocol.org]
- 17. videleaf.com [videleaf.com]
- 18. academic.oup.com [academic.oup.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Integrating DCP-Rho1 with Quantitative Redox Proteomics Techniques
For researchers, scientists, and drug development professionals navigating the complex landscape of redox biology, understanding the nuances of protein oxidation is paramount. This guide provides a comprehensive comparison of DCP-Rho1, a fluorescent probe for imaging sulfenic acid modifications, with three prominent mass spectrometry-based quantitative redox proteomics techniques: the Biotin-Switch Assay, iodoTMT, and OxiCAT. By understanding the distinct advantages and applications of each method, researchers can strategically integrate these approaches to gain a more complete picture of cellular redox signaling.
Probing the Redox Landscape: A Tale of Two Approaches
The study of reversible cysteine oxidation, a key post-translational modification in redox signaling, has been revolutionized by a host of sophisticated techniques. These methodologies can be broadly categorized into two main types: those that provide spatial and temporal visualization of protein oxidation within living cells, and those that offer quantitative, site-specific identification of redox-modified proteins on a proteome-wide scale.
This compound falls into the first category, offering a powerful tool for imaging sulfenic acid formation in real-time. In contrast, the Biotin-Switch Assay, iodoTMT, and OxiCAT are mass spectrometry-based workflows designed for the comprehensive and quantitative analysis of the "redoxome."
At a Glance: Comparing Redox Proteomics Techniques
The following table summarizes the key features and capabilities of this compound and the three major quantitative redox proteomics methods.
| Feature | This compound | Biotin-Switch Assay | iodoTMT (isobaric iodoacetyl Tandem Mass Tags) | OxiCAT (Oxidative Isotope-Coded Affinity Tag) |
| Principle | Fluorescent probe that reacts with sulfenic acid (-SOH) for in-cell imaging. | Chemical labeling of specific oxidized cysteine residues with biotin (B1667282) for affinity enrichment and subsequent identification. | Differential isotopic labeling of reduced and oxidized cysteine thiols with isobaric tags for relative quantification by mass spectrometry. | Differential isotopic labeling of reduced and oxidized cysteine thiols with light and heavy isotope-coded affinity tags for quantification by mass spectrometry.[1][2] |
| Primary Output | Fluorescence microscopy images showing the localization of sulfenylated proteins. | Identification and relative quantification of proteins with specific reversible cysteine oxidations (e.g., S-nitrosylation, S-glutathionylation).[3][4] | Relative quantification of cysteine oxidation at specific sites across multiple samples (up to 6-plex or more).[5][6] | Ratiometric quantification of the oxidation state of individual cysteine residues.[1][2] |
| Type of Data | Qualitative/Semi-quantitative (fluorescence intensity). | Qualitative and relative quantification. | Relative quantification. | Stoichiometric (absolute) quantification of oxidation.[1] |
| Modification Detected | Primarily sulfenic acid (-SOH). | Adaptable for various reversible modifications (S-nitrosylation, S-glutathionylation, etc.) depending on the reducing agent used.[7] | All reversible thiol modifications. | All reversible thiol modifications.[2] |
| Throughput | Low (cell-by-cell imaging). | High (proteome-wide). | High (proteome-wide, multiplexed). | High (proteome-wide). |
| Strengths | In vivo, real-time visualization of protein oxidation with subcellular resolution. | Versatility for different modifications, well-established protocols.[3][4][7] | Multiplexing capability allows for comparison of multiple conditions simultaneously; high precision.[5][6] | Provides stoichiometric information on the extent of oxidation at each cysteine site.[1][2] |
| Limitations | Not a proteome-wide quantitative method; limited to sulfenic acid. | Indirect detection; potential for incomplete labeling and side reactions.[8] | Does not provide absolute stoichiometry; requires specialized reagents and instrumentation. | Lower multiplexing capacity compared to iodoTMT. |
Visualizing the Workflows and Pathways
To better understand the practical application of these techniques, the following diagrams illustrate their experimental workflows and a key signaling pathway where redox modifications play a crucial role.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following sections provide detailed methodologies for the key experiments.
This compound Protocol for In Vivo Imaging of Sulfenic Acid
This protocol is adapted for general cell culture applications.
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Grow cells to the desired confluency.
-
Induce oxidative stress by treating cells with an appropriate agent (e.g., 100 µM H₂O₂ for 15-30 minutes). Include an untreated control.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the treatment medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Imaging:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~560 nm, emission ~580 nm).
-
Capture images for analysis of fluorescence intensity and subcellular localization.
-
Biotin-Switch Assay Protocol for Detection of S-Nitrosylated Proteins
This protocol outlines the key steps for the classic Biotin-Switch Assay.[3][4][9]
-
Lysis and Blocking:
-
Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 2.5% SDS) and a thiol-blocking agent like methyl methanethiosulfonate (B1239399) (MMTS) to block free cysteine thiols.
-
Incubate at 50°C for 20-30 minutes with frequent vortexing.
-
-
Protein Precipitation:
-
Precipitate proteins with three volumes of ice-cold acetone (B3395972) to remove excess MMTS.
-
Incubate at -20°C for 20 minutes and centrifuge to pellet the proteins.
-
Wash the protein pellet with 70% acetone.
-
-
Reduction and Biotinylation:
-
Resuspend the protein pellet in a reaction buffer.
-
Selectively reduce S-nitrosothiols to free thiols by adding a reducing agent (e.g., 20 mM sodium ascorbate).
-
Incubate for 1 hour at room temperature in the dark.
-
Label the newly formed thiols with a thiol-reactive biotinylating agent, such as Biotin-HPDP.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Remove excess Biotin-HPDP by protein precipitation.
-
Resuspend the pellet and incubate with streptavidin-agarose beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads using a buffer containing a reducing agent (e.g., 2-mercaptoethanol).
-
Analyze the eluted proteins by Western blotting or proceed with tryptic digestion for mass spectrometry-based identification and quantification.
-
iodoTMT Redox Proteomics Protocol
This protocol provides a general workflow for quantitative redox proteomics using iodoTMT reagents.[5][6][10]
-
Sample Preparation and Lysis:
-
Lyse cells or tissues under denaturing conditions to expose all cysteine residues.
-
Divide the lysate into aliquots for each condition to be compared.
-
-
Differential Labeling:
-
Step 1: Labeling of Reduced Cysteines: Alkylate the free, reduced cysteine thiols in each sample with a specific iodoTMT reagent (e.g., iodoTMT-126 for control, iodoTMT-127 for treated).
-
Step 2: Reduction of Oxidized Cysteines: Reduce all reversibly oxidized cysteines using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Step 3: Labeling of Newly Reduced Cysteines: Alkylate the newly formed free thiols with a different set of iodoTMT reagents.
-
-
Sample Pooling and Digestion:
-
Combine the differentially labeled samples into a single mixture.
-
Perform in-solution or filter-aided sample preparation (FASP) for tryptic digestion.
-
-
Peptide Enrichment (Optional but Recommended):
-
Enrich for iodoTMT-labeled peptides using an anti-TMT antibody resin to increase the number of identified modified peptides.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer capable of reporter ion quantification.
-
-
Data Analysis:
-
Identify the iodoTMT-labeled peptides and quantify the relative abundance of the reporter ions to determine the change in oxidation state for each cysteine site across the different conditions.
-
OxiCAT Redox Proteomics Protocol
This protocol details the steps for determining the stoichiometry of cysteine oxidation using the OxiCAT method.[1][2]
-
Lysis and Labeling of Reduced Thiols:
-
Lyse cells or tissues in a denaturing buffer containing the "light" isotope-coded affinity tag (ICAT) reagent (containing ¹²C) to label all reduced cysteine thiols.
-
-
Reduction and Labeling of Oxidized Thiols:
-
Reduce all reversibly oxidized cysteine thiols using TCEP.
-
Label the newly generated free thiols with the "heavy" ICAT reagent (containing ¹³C).
-
-
Protein Digestion and Affinity Purification:
-
Combine the light and heavy labeled protein samples.
-
Digest the proteins with trypsin.
-
Enrich for ICAT-labeled peptides using the biotin tag on the ICAT reagent and avidin (B1170675) affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the ratio of the peak intensities of the heavy and light ICAT-labeled peptides for each cysteine-containing peptide. This ratio directly reflects the in vivo oxidation state (stoichiometry) of that specific cysteine residue.[2]
-
Integrating Approaches for a Holistic View
The true power in understanding complex redox signaling pathways lies in the thoughtful integration of these complementary techniques. This compound can provide the initial spatial and temporal context of protein oxidation in response to a specific stimulus. For example, it can reveal if protein sulfenylation is localized to specific organelles like the mitochondria or endoplasmic reticulum.[11] This information can then guide more targeted quantitative proteomics experiments.
Following the visualization of redox "hotspots" with this compound, researchers can employ iodoTMT or OxiCAT to identify the specific proteins being oxidized within those subcellular compartments and to quantify the extent of these modifications. The Biotin-Switch Assay can be subsequently used to investigate specific types of reversible oxidations, such as S-nitrosylation, that may be occurring in parallel.
By combining the strengths of in vivo imaging with the depth and precision of quantitative mass spectrometry, researchers can build a more comprehensive and functionally relevant model of how redox modifications regulate cellular processes in health and disease. This integrated approach is essential for identifying novel drug targets and developing therapeutic strategies that modulate redox-dependent signaling pathways.
References
- 1. Characterization of cellular oxidative stress response by stoichiometric redox proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and application of the biotin-switch assay for the identification of S-nitrosated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Redox Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DCP-Rho1
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DCP-Rho1, a fluorescent probe used for detecting sulfenic acid modifications in proteins. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent exposure and contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 standards.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH (US) or CEN (EU) approved respirator or dust mask (type N95 or type P1).[1]
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[1]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust particles.
Chemical and Physical Properties of this compound
| Property | Data |
| Physical State | Solid[1] |
| Molecular Weight | 527.1 g/mol [1] |
| Stability | Stable under recommended storage conditions.[1] |
| Materials to Avoid | Strong oxidizing agents, Strong acids.[1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx), hydrogen chloride (HCl).[1] |
Step-by-Step Disposal Protocol
The correct disposal route for this compound depends on its form (solid, in solution, or as contaminated material) and, most importantly, on local, state, and federal regulations. Always consult your institution's hazardous waste management plan for specific requirements.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix with other chemical wastes unless explicitly permitted by your institution.
-
Solid Waste: This includes unused or expired this compound powder.
-
Contaminated Materials: This category includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.
-
Liquid Waste: This comprises solutions containing this compound.
Step 2: Solid Waste Disposal
-
Collection: Carefully sweep up solid this compound, avoiding dust formation.[1]
-
Containment: Place the solid waste in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal: Dispose of the container through your institution's approved hazardous waste disposal service.[2]
Step 3: Contaminated Materials Disposal
-
Collection: Place all disposables contaminated with this compound into a designated and clearly labeled hazardous waste container.
-
Disposal: Manage the container as chemical waste according to your institution's guidelines. For items like contaminated clothing, it should be changed immediately and laundered separately or disposed of as hazardous waste.[1]
Step 4: Liquid Waste Disposal
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
pH Neutralization (if applicable): If the waste is acidic or basic, it may need to be neutralized before disposal. However, given that this compound should be kept away from strong acids, this step should be approached with caution and in accordance with your institution's protocols.[1]
-
Disposal: Arrange for the collection and disposal of the liquid hazardous waste through your institution's environmental health and safety office.
Experimental Protocols Cited
The information provided in this guide is based on standard laboratory safety protocols and information from safety data sheets for similar chemical compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined are derived from general chemical waste management principles.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DCP-Rho1
Essential safety protocols and operational guidance for the use of DCP-Rho1, a fluorescent probe for the detection of sulfenic acid-containing proteins, are critical for ensuring laboratory safety and experimental success. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods.
This compound is a valuable tool for visualizing protein oxidation sites within living cells, offering insights into cellular signaling pathways mediated by reactive oxygen species (ROS). Proper management of this reagent is paramount to protect personnel from potential hazards and to maintain the integrity of experimental data. The following sections detail the necessary precautions and step-by-step procedures for the safe and effective use of this compound.
Personal Protective Equipment (PPE) and Handling
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves | Safety glasses with side shields | N95 or higher respirator (if not in a fume hood) | Disposable, solid-front lab coat with tight cuffs | Closed-toe shoes |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles | Not generally required if handled in a fume hood | Disposable, solid-front lab coat with tight cuffs | Closed-toe shoes |
| Administering to Cell Cultures | Nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat | Closed-toe shoes |
| Spill Cleanup | Double heavy-duty nitrile gloves | Chemical splash goggles and face shield | N95 or higher respirator | Disposable, fluid-resistant gown or coveralls | Chemical-resistant boots or shoe covers |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat | Closed-toe shoes |
General Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use in a well-ventilated area or in a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
Storage and Disposal
Proper storage is crucial for maintaining the stability and reactivity of this compound, while appropriate disposal is essential for environmental safety.
| Aspect | Guideline | Rationale |
| Storage | Store at -20°C in the dark. | To prevent degradation and maintain the stability of the fluorescent probe. |
| Disposal of Unused Reagent | Dispose of as chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination with a potentially hazardous chemical. |
| Disposal of Contaminated Labware | Collect in a designated, labeled container for chemical waste. | To ensure proper handling and disposal of materials that have come into contact with the chemical. |
| Disposal of Cell Culture Waste | Treat with a deactivating agent (e.g., 10% bleach) before standard biohazardous waste disposal. | To neutralize any remaining reactive chemical before it enters the biohazardous waste stream. |
Experimental Protocol: Detection of Protein Sulfenylation in Live Cells
This protocol outlines the key steps for using this compound to visualize protein sulfenylation in live cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Fluorescence microscope
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Induce Oxidative Stress (Optional): To observe changes in protein sulfenylation, treat the cells with a stimulus known to induce ROS production (e.g., hydrogen peroxide) either before or during the this compound incubation.
-
Wash:
-
Remove the this compound solution.
-
Wash the cells two to three times with warm PBS or cell culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~560/580 nm).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to this compound fluorescence and the experimental workflow for its use.
Caption: this compound detects sulfenic acid formed from cysteine oxidation by ROS.
Caption: Step-by-step workflow for live-cell imaging with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
